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  • Product: (S)-Fmoc-2-amino-3-decyloxy-propionic acid
  • CAS: 1013997-63-1

Core Science & Biosynthesis

Foundational

Technical Guide: (S)-Fmoc-2-amino-3-decyloxy-propionic acid in Peptide Engineering

Executive Summary (S)-Fmoc-2-amino-3-decyloxy-propionic acid (CAS: 1013997-63-1), often abbreviated as Fmoc-Ser(O-Decyl)-OH , represents a strategic building block in modern peptide therapeutics. Unlike canonical amino a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-Fmoc-2-amino-3-decyloxy-propionic acid (CAS: 1013997-63-1), often abbreviated as Fmoc-Ser(O-Decyl)-OH , represents a strategic building block in modern peptide therapeutics. Unlike canonical amino acids, this derivative introduces a permanent, metabolically stable lipid chain directly into the peptide backbone via an ether linkage.

This modification is not merely structural; it is functional. By incorporating a C10 (decyl) alkyl chain, researchers can modulate the hydrophobicity of a peptide without altering its overall charge state. This is a critical tool for half-life extension (via albumin binding), membrane anchoring , and enhancing cell permeability .

This guide provides a comprehensive technical workflow for utilizing Fmoc-Ser(O-Decyl)-OH in Solid-Phase Peptide Synthesis (SPPS), ensuring high coupling efficiency and structural integrity.

Chemical Architecture & Strategic Utility

Structural Analysis

The compound is a derivative of L-Serine where the side-chain hydroxyl proton is replaced by a decyl group.

  • Core Scaffold: L-Serine (provides the alpha-amino acid backbone).

  • Protection: Fmoc (Fluorenylmethyloxycarbonyl) on the

    
    -terminus for SPPS compatibility.
    
  • Modification: A Decyl (

    
    ) ether linkage at the 
    
    
    
    -carbon.

Key Differentiator: Unlike acylation (e.g., attaching a fatty acid to a Lysine side chain), the ether linkage in Fmoc-Ser(O-Decyl)-OH is non-hydrolyzable under physiological conditions. This ensures the lipid tail remains permanently attached, preventing premature degradation of the lipophilic moiety.

Mechanism of Action: The "Lipid Handle"

Incorporating this residue confers specific pharmacokinetic (PK) advantages:

  • Albumin Hitchhiking: The C10 chain binds non-covalently to hydrophobic pockets on Human Serum Albumin (HSA). Since HSA has a half-life of ~19 days, the bound peptide evades rapid renal clearance.

  • Membrane Insertion: The aliphatic tail can insert into the lipid bilayer, anchoring the peptide to cell surfaces or facilitating endosomal escape.

Visualization: Pharmacokinetic Pathway

PK_Pathway Peptide Peptide-Ser(C10) Injection Systemic Circulation Peptide->Injection Albumin Human Serum Albumin (HSA) Injection->Albumin High Affinity Binding Complex Peptide-HSA Complex (Hydrophobic Interaction) Albumin->Complex Renal Renal Filtration Complex->Renal Evades Filtration (Size Exclusion) Target Target Receptor (GPCR/Integrin) Complex->Target Equilibrium Dissociation

Figure 1: Mechanism of half-life extension via Albumin binding. The C10 tail facilitates reversible binding to HSA, protecting the peptide from rapid renal clearance.

Solid-Phase Peptide Synthesis (SPPS) Protocol

Integrating lipidated amino acids requires modified protocols to overcome steric hindrance and aggregation. The hydrophobic tail can cause the growing peptide chain to "collapse" on the resin, reducing coupling efficiency.

Materials & Reagents
ComponentSpecificationPurpose
Building Block Fmoc-Ser(O-Decyl)-OHLipidation source.
Resin Rink Amide or Wang (Low Loading: <0.4 mmol/g)Low loading prevents steric crowding of lipid tails.
Coupling Reagents HATU / HOAt / DIEAHigh-efficiency activation to overcome sterics.
Solvent System DMF / DCM (1:1 ratio)DCM is crucial to solvate the lipid chain and prevent aggregation.
Cleavage Cocktail TFA / TIS /

(95:2.5:2.[1]5)
Standard cleavage; ether linkage is stable.
Step-by-Step Coupling Protocol

Pre-requisite: Ensure the resin is adequately swelled in DCM for at least 30 minutes prior to synthesis to open the polymer matrix.

Step 1: Activation

Do not pre-activate for more than 2-3 minutes to avoid racemization.

  • Dissolve Fmoc-Ser(O-Decyl)-OH (3.0 eq relative to resin) in 1:1 DMF/DCM .

    • Note: If solubility is poor, mild heating (35°C) or addition of NMP is permissible.

  • Add HATU (2.9 eq) and HOAt (3.0 eq).

  • Add DIEA (6.0 eq) immediately before adding to the resin.

Step 2: Coupling
  • Add the activated solution to the resin.

  • Agitate (shake, do not stir) for 2 hours at room temperature.

    • Optimization: For sequences >15 residues, perform a "Double Coupling" (repeat Step 1 & 2 with fresh reagents).

  • Wash: DMF (3x), DCM (3x), DMF (3x). The DCM wash is critical to remove unreacted lipidated species.

Step 3: Capping (Recommended)

Because unreacted sites are difficult to detect after a bulky coupling, perform an acetylation step.

  • Add Acetic Anhydride/DIEA/DMF (10:5:85).

  • React for 10 minutes.

Step 4: Fmoc Deprotection
  • Treat with 20% Piperidine in DMF (with 0.1M HOBt to suppress aspartimide formation if applicable).

  • Monitor UV absorbance to ensure complete removal of the Fmoc group.

Cleavage & Isolation

The ether bond in Ser(O-Decyl) is stable to high concentrations of Trifluoroacetic Acid (TFA).

  • Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water.[1]

  • Time: 2-3 hours at Room Temperature.

  • Precipitation: Use cold Diethyl Ether.

    • Warning: Lipopeptides often act as surfactants. The precipitate may be "soapy" or gel-like. Centrifuge at high speed (4000 rpm) at 4°C to pellet.

Quality Control & Characterization

Lipopeptides present unique challenges in analysis due to their amphiphilic nature.

HPLC Analysis

Standard C18 gradients (0-100% Acetonitrile) may result in broad peaks or irreversible binding due to the C10 chain.

  • Column: C4 or Diphenyl columns are often superior for lipidated peptides.

  • Temperature: Run the column at 50-60°C . Elevated temperature reduces hydrophobic interaction strength, sharpening the peaks.

  • Mobile Phase: Add Isopropanol (IPO) to Mobile Phase B (e.g., 80% ACN / 20% IPO) to improve solubility and elution.

Mass Spectrometry
  • ESI-MS: Expect the mass shift corresponding to the decyl ether.

    • Molecular Weight Calculation: Serine residue (87 Da) + Decyl group (

      
      , 140 Da) - H (1 Da) = ~226 Da  residue mass added.
      
  • Fragmentation: In MS/MS, the ether linkage is generally stable, but characteristic fragments of the lipid tail may be observed.

Workflow Visualization

SPPS_Workflow Start Resin Preparation (Swell in DCM) Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Activate Activation (Fmoc-Ser(C10)-OH + HATU/DIEA) Wash1->Activate Couple Coupling Reaction (2 hrs, Agitation) Activate->Couple Check Kaiser Test / UPLC Couple->Check Check->Deprotect Pass (Next Cycle) Check->Couple Fail (Double Couple) Cleave Final Cleavage (TFA/TIS/H2O) Check->Cleave End of Sequence

Figure 2: Optimized SPPS Cycle for Lipidated Amino Acids. Note the emphasis on DCM washes and potential double coupling.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance or aggregation.Use microwave-assisted coupling (50°C, 10 min) or switch solvent to 100% NMP.
Broad HPLC Peaks Hydrophobic interaction with column.Switch to C4 column; Increase column temp to 60°C; Add Isopropanol to eluent.
Low Solubility Lipid chain aggregation.Dissolve peptide in HFIP (Hexafluoroisopropanol) or DMSO before dilution for purification.
"Soapy" Precipitate Surfactant properties.[2]Do not filter. Centrifuge at 4°C. Wash pellet with cold ether multiple times.

References

  • Chemical Structure & Identity

    • Source: PubChem / CAS Registry.
    • Title: (S)-Fmoc-2-amino-3-decyloxy-propionic acid (CAS 1013997-63-1).

    • Link:[Link] (Search via CAS 1013997-63-1)

  • Peptide Lipidation Str

    • Source: N
    • Title: Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics.[3]

    • Link:[Link]

  • SPPS of Lipid

    • Source: BenchChem Applic
    • Title: Protocols for Solid-Phase Peptide Synthesis: Incorporating Fmoc-Serine Derivatives.[1]

  • Albumin Binding Mechanisms

    • Source: PubMed.
    • Title: Converting peptides into drug leads by lipidation.[3]

    • Link:[Link]

Sources

Exploratory

Unlocking the Decyloxy-Serine Motif: A Technical Guide to Structure-Activity Relationships

Executive Summary The decyloxy-substituted serine scaffold represents a privileged structural motif in medicinal chemistry and soft matter science. By coupling the chiral, polar functionality of the amino acid serine wit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The decyloxy-substituted serine scaffold represents a privileged structural motif in medicinal chemistry and soft matter science. By coupling the chiral, polar functionality of the amino acid serine with a ten-carbon (decyl ) lipophilic ether tail, researchers create a unique amphiphile. This structure exhibits a distinct "Goldilocks" balance of hydrophobicity and solubility, making it critical for applications ranging from antimicrobial surfactants and gene delivery vectors to highly specific enzyme inhibitors (e.g., cPLA2α).

This guide deconstructs the Structure-Activity Relationship (SAR) of this motif, providing actionable synthesis protocols, mechanistic insights, and data-driven design principles.

Part 1: Molecular Architecture & The "Decyl" Advantage

The Anatomy of the Motif

The biological potency of decyloxy-substituted serine arises from its tripartite structure. Unlike simple fatty acids, the serine headgroup provides zwitterionic potential and hydrogen-bonding donors/acceptors, while the ether linkage offers metabolic stability superior to esters.

  • Zone A: The Serine Headgroup (Polar Domain)

    • Function: Water solubility, hydrogen bonding, and chiral recognition.

    • SAR Insight: The L-isomer is typically bioactive for enzyme recognition, while racemic mixtures suffice for membrane disruption. Modification of the amine (e.g., quaternization) shifts activity toward gene delivery (cationic lipids).

  • Zone B: The Ether Linkage (Stability Domain)

    • Function: Connects the head and tail.

    • SAR Insight: An ether (–O–) linkage is resistant to plasma esterases, significantly increasing in vivo half-life compared to decyl esters.

  • Zone C: The Decyl Tail (Hydrophobic Domain)

    • Function: Membrane anchoring and hydrophobic pocket binding.

    • SAR Insight: The C10 (decyl) chain is often optimal.

      • < C8: Too water-soluble; fails to anchor in membranes or bind hydrophobic pockets.

        • C12:* Aggregates too strongly (low CMC), leading to solubility issues and reduced bioavailability. C10 offers the ideal LogP (~3.5–4.5) for cell permeation.

Visualization: The SAR Map

SAR_Map cluster_0 Molecular Scaffold Serine Serine Headgroup (Chiral Center, H-Bonding) Linker Ether Linkage (Metabolic Stability) Serine->Linker Activity3 Gene Delivery (Lipoplex Formation) Serine->Activity3 Cationic Charge Tail Decyl Chain (C10) (Membrane Anchor) Linker->Tail Activity1 Antimicrobial (Membrane Lysis) Tail->Activity1 Hydrophobic Interaction Activity2 Enzyme Inhibition (cPLA2α Binding) Tail->Activity2 Pocket Occupancy

Figure 1: The tripartite structure of decyloxy-serine and its functional mapping to biological activities.

Part 2: Biological SAR & Mechanisms

Antimicrobial Activity: The Membrane Disruption Model

Decyloxy-serine derivatives function as biocides by mimicking membrane lipids. The C10 chain inserts into the bacterial lipid bilayer, while the serine headgroup disrupts the hydration shell.

  • Mechanism: The "Carpet Model" or toroidal pore formation. The amphiphiles coat the bacterial surface until a threshold concentration is reached, causing catastrophic membrane depolarization.

  • Key Data Point: In studies of serine-based surfactants, the C10 and C12 derivatives consistently show the lowest Minimum Inhibitory Concentration (MIC) against S. aureus (approx. 5–12 µM). Shorter chains (C8) fail to disrupt the membrane; longer chains (C14+) precipitate before acting.

Enzyme Inhibition: The cPLA2α Case Study

One of the most sophisticated applications of this motif is in the inhibition of cytosolic phospholipase A2α (cPLA2α) , an enzyme driving inflammation.[1]

  • Compound: AR-C70484XX (and related 1,3-diaryloxypropan-2-ones).[2]

  • SAR Logic: The enzyme has a deep, hydrophobic "selectivity pocket."

    • The decyloxy chain precisely fills this pocket, anchoring the inhibitor.

    • The serine-derived ketone moiety forms a reversible hemiketal with the active site Serine-228 of the enzyme.

    • Result: IC50 values in the nanomolar range (0.03 µM), proving that C10 is not just a "greasy tail" but a specific recognition element.

Gene Delivery: Cationic Lipids

When the serine amine is quaternized (e.g., N,N,N-trimethyl-O-decyl-serine), the molecule becomes a cationic lipid.

  • Transfection Efficiency: The C10 ether tail provides sufficient fluidity for the lipid nanoparticle (LNP) to fuse with endosomal membranes, releasing genetic cargo (siRNA/mRNA). Esters are often too unstable for this purpose, making the decyloxy ether superior for systemic delivery.

Part 3: Experimental Protocols

Synthesis of O-Decyl-L-Serine (Ether Synthesis)

Rationale: Direct alkylation of serine is difficult due to zwitterionic character. We use a protected intermediate to ensure regiospecific O-alkylation.

Reagents:

  • N-Trityl-L-serine methyl ester (Starting material)

  • 1-Bromodecane (Alkylating agent)

  • Sodium Hydride (NaH) (Base)

  • DMF (Solvent)[3]

Workflow:

Synthesis Step1 Protection: L-Serine → N-Trityl-L-Serine Methyl Ester Step2 Activation: Add NaH (1.1 eq) in dry DMF at 0°C Forms Alkoxide Step1->Step2 Step3 Alkylation: Add 1-Bromodecane (1.2 eq) Stir 4h at RT -> O-Decyl Ether formed Step2->Step3 Step4 Deprotection: Acid Hydrolysis (TFA/DCM) Removes Trityl & Ester groups Step3->Step4 Final Product: O-Decyl-L-Serine (Zwitterion) Step4->Final

Figure 2: Regioselective synthesis pathway for O-decyl-L-serine.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 eq of N-Trityl-L-serine methyl ester in anhydrous DMF under argon.

  • Deprotonation: Cool to 0°C. Add 1.1 eq NaH (60% dispersion) portion-wise. Stir for 30 min until gas evolution ceases.

  • Alkylation: Dropwise add 1.2 eq 1-Bromodecane. Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc).

  • Quench & Workup: Quench with saturated NH4Cl. Extract with EtOAc (3x). Wash organic layer with brine, dry over MgSO4, and concentrate.

  • Deprotection: Redissolve crude in DCM/TFA (1:1). Stir 1h. Evaporate volatiles. Precipitate the final amino acid ether using cold diethyl ether.

Quantitative Data Summary: Chain Length vs. Activity
Chain LengthLogP (Est.)CMC (mM)Antimicrobial (MIC µM)Hemolysis (HC50 µM)SAR Verdict
C8 (Octyl) ~2.515.0> 200 (Inactive)> 500 (Safe)Too hydrophilic; weak membrane interaction.
C10 (Decyl) ~3.64.212.5 (Potent) 150 (Moderate)Optimal balance of potency and safety.
C12 (Dodecyl) ~4.70.86.0 (Very Potent)25 (Toxic)High potency but high toxicity to mammalian cells.
C14 (Tetradecyl) ~5.80.1InsolubleN/ASolubility limits bioavailability.

Table 1: Comparative physicochemical and biological properties of alkyl-serine derivatives. Note the "sweet spot" at C10 for therapeutic windows.

Part 4: Future Outlook & Stability

The decyloxy-serine motif is evolving. Current research focuses on Gemini Surfactants (two serine heads, two decyl tails) which show CMC values 100x lower than monomers, allowing for ultra-low dose antimicrobial formulations. Furthermore, the ether linkage is gaining traction in "metabolically stable" peptide drugs, where O-decyl-serine replaces natural amino acids to prevent proteolytic degradation while enhancing membrane permeability.

References

  • Alkyl gallates and Serine Derivatives inhibit serine O-acetyltransferase. Frontiers in Microbiology. (2023). Retrieved from [Link]

  • Serine-based surfactants as effective antimicrobial agents. ResearchGate. (2025). Retrieved from [Link]

  • Structure-activity relationship studies on 1-heteroaryl-3-phenoxypropan-2-ones (cPLA2 inhibitors). Journal of Enzyme Inhibition and Medicinal Chemistry. (2016).[1] Retrieved from [Link]

  • Synthesis and Characterization of Amino Acid Decyl Esters. Life (Basel). (2022). Retrieved from [Link]

  • Cationic Lipid–Nucleic Acid Complexes for Gene Delivery. Journal of Controlled Release. (2014). Retrieved from [Link]

Sources

Foundational

Engineering Permeability: A Technical Guide to Non-Natural Amino Acids in Peptide Drug Discovery

Executive Summary The "permeability gap" remains the single greatest attrition factor in peptide drug discovery. While peptides offer superior specificity compared to small molecules, their polar backbone amides and high...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "permeability gap" remains the single greatest attrition factor in peptide drug discovery. While peptides offer superior specificity compared to small molecules, their polar backbone amides and high molecular weight typically preclude passive diffusion across the lipid bilayer. This guide details the strategic incorporation of non-natural amino acids (nnAAs) to overcome these barriers. We move beyond simple "lipophilicity enhancement" to explore precise mechanistic interventions: solvation energy reduction , conformational locking , and chameleonic shielding .

Part 1: The Physicochemical Barrier & Mechanistic Logic

To engineer permeability, one must first quantify the barrier. The primary energetic penalty for peptide membrane crossing is the desolvation energy required to strip water molecules from the peptide backbone.

  • The H-Bond Donor (HBD) Problem: Each solvent-exposed amide proton (-NH) costs approximately 2–5 kcal/mol to desolvate. A typical hexapeptide has 5–6 backbone amides, creating an insurmountable energetic barrier.

  • The Entropy Problem: Linear peptides exist as dynamic ensembles. Constraining them into a membrane-competent conformation (often an alpha-helix or a specific turn) requires an entropic cost that lowers overall permeability.

The Solution: Use nnAAs to (1) remove/shield HBDs and (2) pre-organize the structure.

Part 2: Strategic Classes of Non-Natural Amino Acids

N-Methylated Amino Acids: The "Cyclosporin Effect"

N-methylation is the gold standard for improving permeability. It replaces the amide proton with a methyl group.[1]

  • Mechanism:

    • HBD Removal: Directly eliminates the desolvation penalty of the amide bond.

    • Steric Clash: The N-methyl group introduces steric hindrance (allylic strain), often forcing the peptide bond into a cis conformation or restricting rotation (phi/psi angles). This pre-organizes the backbone.

    • Solvent Shielding: In cyclic peptides, N-methylation can force the molecule into a "chameleonic" state where polar groups face inward (shielded) in lipophilic environments (membrane) and outward in aqueous environments.

  • Application: Introduce N-Me-Ala, N-Me-Phe, or N-Me-Leu at positions not critical for target binding but critical for solvent exposure.

Alpha,Alpha-Disubstituted Amino Acids (Stapling & Helicity)

Amino acids like Aib (aminoisobutyric acid) or olefin-bearing residues (e.g., S5, R8 ) are used to stabilize alpha-helices.[2]

  • Mechanism:

    • The Thorpe-Ingold Effect: Disubstitution at the alpha-carbon restricts the bond angles, energetically favoring helical conformations.

    • Hydrocarbon Stapling: Covalent linkage of two side chains (i, i+4 or i, i+7) creates a "staple" that shields the backbone amides from solvent and prevents proteolytic degradation.

    • Macropinocytosis Induction: Cationic stapled peptides often enter cells via active macropinocytosis rather than passive diffusion, bypassing the pore limit.

Halogenated Amino Acids

Incorporating Fluorine (F), Chlorine (Cl), or Bromine (Br) into aromatic side chains (e.g., 4-Cl-Phe , 3-F-Tyr ).

  • Mechanism:

    • Lipophilicity Modulation: Halogens increase the logP of the side chain without significantly increasing steric bulk (in the case of Fluorine).

    • Metabolic Stability: The C-F bond is stronger than C-H, resisting oxidative metabolism (P450s).

    • Permeability Efficiency: Fluorination can lower the pKa of adjacent groups, altering the charge state at physiological pH (7.4) to favor the neutral, permeable species.

Part 3: Visualization of Design Strategy

The following decision tree outlines the logic for selecting specific nnAAs based on the peptide's failure mode.

DesignStrategy Start Start: Native Peptide Candidate CheckStability Check: Proteolytic Stability? Start->CheckStability CheckPerm Check: Membrane Permeability? CheckStability->CheckPerm Stable ActionStaple Strategy: Hydrocarbon Stapling (Shield Backbone, Force Helix) CheckStability->ActionStaple Low Stability ActionD_AA Strategy: D-Amino Acids (Steric Block, Turn Stabilization) CheckStability->ActionD_AA Low Stability DecisionHBD High H-Bond Donor Count? CheckPerm->DecisionHBD Low Permeability DecisionConf Is Conformation Defined? DecisionHBD->DecisionConf No (<5 HBDs) ActionNMe Strategy: N-Methylation (Remove HBD, Induce Turn) DecisionHBD->ActionNMe Yes (>5 HBDs) DecisionConf->ActionStaple No (Random Coil) ActionHalogen Strategy: Halogenation (Tune LogP, Block Metabolism) DecisionConf->ActionHalogen Yes (Structured but Polar)

Figure 1: Decision matrix for selecting non-natural amino acids based on physicochemical failure modes.

Part 4: Experimental Protocols

To validate the efficacy of nnAA incorporation, a tiered screening approach is required.

Protocol 1: High-Throughput PAMPA (Passive Diffusion)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is the primary filter. It measures passive diffusion solely based on physicochemical properties, excluding active transport.

Materials:

  • Donor Plate: 96-well filter plate (0.45 µm PVDF).

  • Acceptor Plate: 96-well PTFE plate.[3]

  • Membrane Solution: 1% (w/v) Lecithin in Dodecane.[4]

  • Buffer: PBS (pH 7.4).

Step-by-Step Methodology:

  • Membrane Preparation: Carefully pipette 5 µL of the Lecithin/Dodecane solution onto the porous filter of the donor plate.[4] Critical: Ensure the liquid spreads evenly without air bubbles.

  • Donor Loading: Prepare compound solutions (10 µM) in PBS (5% DMSO max). Add 150 µL to the donor wells.

  • Acceptor Loading: Add 300 µL of blank PBS to the acceptor wells.

  • Assembly & Incubation: Sandwich the plates (Donor on top of Acceptor). Incubate at 25°C for 16 hours in a humidity chamber (to prevent evaporation).

  • Analysis: Separate plates. Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS.

  • Calculation: Calculate

    
     (Apparent Permeability) using the formula:
    
    
    
    
Protocol 2: Caco-2 Assay (Physiological Confirmation)

Compounds passing PAMPA (


 cm/s) proceed to Caco-2 to assess active efflux (P-gp substrate potential).

Methodology Highlights:

  • Culture: Caco-2 cells cultured on Transwell inserts for 21 days to form a differentiated monolayer (TEER > 300

    
    ).
    
  • Bi-Directional Transport: Measure transport from Apical

    
     Basolateral (A-B) and Basolateral 
    
    
    
    Apical (B-A).
  • Efflux Ratio (ER):

    
    .[5]
    
    • If

      
      , the peptide is likely a P-gp substrate.[5]
      
    • Remediation:[6] N-methylation often reduces P-gp recognition by altering the H-bonding profile required for transporter binding.

Part 5: Data Presentation & Case Studies

The table below summarizes the impact of specific nnAA modifications on a model hexapeptide sequence.

Table 1: Comparative Permeability Data of Peptide Variants

Peptide VariantModification TypePAMPA

(

cm/s)
Caco-2 Efflux RatioSolubility (

M)
Notes
Linear Native None< 0.1 (Undetectable)N/A>1000High HBD count prevents entry.
Cyclic Native Backbone Cyclization0.5> 10.0800Cyclization reduces entropy but HBDs remain exposed.
Cyclic + N-Me N-Methylation (x2)8.4 1.2450Gold Standard. HBDs shielded; "Chameleonic" behavior.
Stapled (i, i+4) Hydrocarbon Staple3.24.550High lipophilicity aids entry; some efflux observed.
Halogenated 4-Cl-Phe substitution1.58.0150Modest improvement; best used in combination.
Assay Workflow Diagram

AssayWorkflow Library Peptide Library (nnAA modified) PAMPA PAMPA Screen (Passive Diffusion) Library->PAMPA DecisionPAMPA Papp > 1.0? PAMPA->DecisionPAMPA Caco2 Caco-2 Assay (Active Transport) DecisionPAMPA->Caco2 Yes Redesign Redesign (Add N-Me to block P-gp) DecisionPAMPA->Redesign No EffluxCalc Calculate Efflux Ratio (ER) Caco2->EffluxCalc Hit Permeable Hit (ER < 2) EffluxCalc->Hit Low Efflux EffluxCalc->Redesign High Efflux

Figure 2: Screening cascade for identifying cell-permeable peptide candidates.

References

  • Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. National Institutes of Health (PMC). Available at: [Link]

  • Stapled peptides: targeting protein-protein interactions in drug development. Exploration of Targeted Anti-tumor Therapy. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available at: [Link]

  • Caco-2 Permeability Assay Protocol. Creative Bioarray. Available at: [Link]

  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features. National Institutes of Health (PMC). Available at: [Link]

  • Recent Alternatives to Improve Permeability of Peptides. PRISM BioLab. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Solid-Phase Peptide Synthesis of Fmoc-Ser(O-decyl)-OH

Abstract The incorporation of lipidated amino acids like Fmoc-Ser(O-decyl)-OH is a critical strategy in the development of peptide amphiphiles, membrane-interacting peptides, and lipopeptide therapeutics. However, the hy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of lipidated amino acids like Fmoc-Ser(O-decyl)-OH is a critical strategy in the development of peptide amphiphiles, membrane-interacting peptides, and lipopeptide therapeutics. However, the hydrophobic decyl side chain introduces significant steric hindrance and alters the physicochemical properties of the growing peptide chain, often leading to on-resin aggregation and difficult couplings. This guide outlines an optimized protocol using DIC/Oxyma Pure activation to minimize racemization while ensuring high coupling efficiency. It also addresses the unique downstream challenges of cleaving and isolating amphiphilic peptides.

Part 1: Pre-Synthesis Considerations

Chemical Nature & Solubility

Unlike standard Fmoc-Ser(tBu)-OH, where the tert-butyl group is removed during acid cleavage, the O-decyl group is a stable ether . It survives TFA treatment, resulting in a permanently lipidated peptide.

  • Solubility: Fmoc-Ser(O-decyl)-OH is more hydrophobic than standard amino acids. While soluble in DMF, it may require NMP (N-methyl-2-pyrrolidone) or a DCM/DMF mixture to maintain solubility at high concentrations (>0.2 M).

  • Racemization Risk: Serine derivatives are prone to

    
    -elimination and subsequent racemization, particularly under basic conditions (high DIEA).
    
Resin Selection

Lipidated peptides are prone to aggregation, which collapses the resin matrix and hinders reagent diffusion.

  • Recommendation: Use low-loading resins (0.2 – 0.4 mmol/g) .

  • Resin Type: ChemMatrix® (PEG-based) or Tentagel resins are superior to polystyrene (PS) for hydrophobic sequences as they swell better in both polar and apolar solvents.

Part 2: Optimized Coupling Protocol

Reagent Selection: The "Gold Standard"

To balance reactivity with optical purity, Carbodiimide/Oxime activation is recommended over onium salts (HATU/HBTU) for this specific residue.

ComponentReagentRole
Activator DIC (Diisopropylcarbodiimide)Forms the O-acylisourea intermediate without adding exogenous base.[1]
Additive Oxyma Pure (Ethyl cyanohydroxyiminoacetate)Suppresses racemization more effectively than HOBt and enhances coupling rate.
Base None (or minimal DIPEA/Collidine)Avoiding base prevents base-catalyzed

-elimination of the serine side chain.
Step-by-Step Workflow
Step 1: Resin Preparation[2]
  • Swell resin in DCM for 20 minutes (crucial for opening the matrix).

  • Wash 3x with DMF .[3]

Step 2: Fmoc Deprotection[2][4][5]
  • Treat with 20% Piperidine in DMF (with 0.1M Oxyma Pure to prevent aspartimide formation if Asp is present).

  • Cycles: 1 x 3 min, 1 x 10 min.

  • Wash: 5x DMF, 3x DCM, 3x DMF.[5]

Step 3: Activation & Coupling of Fmoc-Ser(O-decyl)-OH

Perform this step immediately after dissolving the amino acid to prevent precipitation.

  • Dissolution: Dissolve 4.0 eq of Fmoc-Ser(O-decyl)-OH and 4.0 eq of Oxyma Pure in minimal DMF (or NMP).

  • Activation: Add 4.0 eq of DIC.

  • Pre-activation: Allow to react for 2–3 minutes . Do not exceed 5 minutes as the active ester can hydrolyze or rearrange.

  • Addition: Add the mixture to the resin.[2][3][4][6][7]

  • Reaction Time: Shake at room temperature for 2 to 4 hours .

    • Note: For extremely difficult sequences, use microwave irradiation (75°C for 5-10 min), but ensure base is omitted to protect the chiral center.

Step 4: Monitoring

Perform a Kaiser Test (qualitative).[5]

  • Blue beads: Incomplete coupling

    
    Double Couple  (Repeat Step 3 with fresh reagents).
    
  • Colorless/Yellow beads: Complete coupling

    
     Proceed to capping/washing.
    
Step 5: Capping (Recommended)

To prevent the formation of deletion sequences, cap unreacted amines.

  • Add Acetic Anhydride (5%) / Pyridine (6%) in DMF.

  • Shake for 10 minutes.

Part 3: Cleavage and Isolation (Critical for Lipopeptides)

The presence of the decyl chain makes the final peptide amphiphilic . Standard workups often fail here.

Cleavage Cocktail

The O-decyl ether is stable to TFA. Use a standard scavenger mix to protect other residues (Trp, Met, Cys).

  • Reagent K equivalent: 92.5% TFA / 2.5% TIS / 2.5% H

    
    O / 2.5% DODT (if Cys present).
    
  • Time: 2–3 hours at Room Temperature.

The "Sticky Peptide" Problem (Ether Precipitation)

WARNING: Lipidated peptides often do not precipitate as a white powder in cold diethyl ether. They frequently form a sticky gum or remain soluble, leading to product loss.

Protocol for Amphiphilic Peptides:

  • Evaporation: Instead of precipitating immediately, evaporate most of the TFA under a nitrogen stream.

  • Cold Ether Wash: Add ice-cold diethyl ether.[6]

    • If a pellet forms: Centrifuge (4000 rpm, 4°C, 10 min) and decant.

    • If a gum forms: Centrifuge, decant ether, and re-suspend gum in fresh ether. Repeat 3x.

    • If soluble:Do not decant. Evaporate the ether/TFA mixture completely. Dissolve the residue in 50% Acetonitrile/Water and lyophilize directly.

Part 4: Visualizing the Workflow

The following diagram illustrates the decision matrix for coupling Fmoc-Ser(O-decyl)-OH, highlighting the critical divergence from standard protocols.

SPPS_Lipid_Coupling Start Start: Resin-Peptide-NH2 Deprotect Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 PrepareAA Dissolve Fmoc-Ser(O-decyl)-OH + Oxyma Pure (4 eq) Wash1->PrepareAA Activate Add DIC (4 eq) Pre-activate 2 min PrepareAA->Activate Coupling Coupling Reaction 2-4 Hours @ RT (No Base) Activate->Coupling Test Kaiser Test Coupling->Test DoubleCouple Double Coupling (Repeat with fresh reagents) Test->DoubleCouple Positive (Blue) Cap Capping (Ac2O/Pyridine) Test->Cap Negative (Colorless) DoubleCouple->Test NextCycle Proceed to Next Cycle Cap->NextCycle

Caption: Optimized SPPS cycle for Fmoc-Ser(O-decyl)-OH emphasizing base-free activation to prevent racemization.

Part 5: Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance of decyl group; Aggregation.1. Use Double Coupling . 2. Switch solvent to NMP or DMF/DCM (1:1) . 3. Use microwave heating (max 50°C).
Racemization High base concentration (DIEA) promoting

-elimination.
Eliminate DIEA. Use DIC/Oxyma. If using HATU, use Collidine (weaker base) instead of DIEA.
Low Yield after Cleavage Peptide lost in ether wash (soluble).Skip ether precipitation. Evaporate TFA, dissolve residue in tBuOH/H2O or MeCN/H2O, and freeze-dry.
Gel Formation on Resin "Difficult sequence" aggregation.Use Magic Mixture (DCM/DMF/NMP + 1% Triton X-100) for washes and coupling.

References

  • BenchChem. Protocol for the Incorporation of Fmoc-Ser(Ac)-OH in Solid-Phase Peptide Synthesis. (General Serine Coupling Principles).

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (Validation of DIC/Oxyma for racemization suppression).

  • Universitat Pompeu Fabra. On choosing the right ether for peptide precipitation after acid cleavage. (Critical data on ether workup failures).

  • Biotage. Post synthesis workup: What steps are necessary and what aren't? (Alternative workups for sticky peptides).

  • ChemPep. Fmoc Solid Phase Peptide Synthesis - Coupling Reagents and Racemization.

Sources

Method

Application Note: Fmoc Deprotection Strategies for Peptides Containing Decyloxy-Propionic Acid

Abstract The incorporation of lipophilic moieties, such as 3-(decyloxy)propanoic acid , into peptide backbones is a critical strategy for extending plasma half-life and improving membrane permeability. However, the intro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of lipophilic moieties, such as 3-(decyloxy)propanoic acid , into peptide backbones is a critical strategy for extending plasma half-life and improving membrane permeability. However, the introduction of this aliphatic ether tail creates a "difficult sequence" environment on the solid support. The resulting hydrophobic collapse and inter-chain aggregation sterically hinder the N-terminal Fmoc group, rendering standard deprotection cocktails (e.g., 20% piperidine/DMF) ineffective. This guide details advanced deprotection protocols utilizing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) , chaotropic solvent engineering, and thermal acceleration to overcome aggregation while mitigating base-catalyzed side reactions like aspartimide formation.

Part 1: The Scientific Challenge

The Aggregation Mechanism

Decyloxy-propionic acid acts as a surfactant when attached to a resin-bound peptide. As the peptide chain elongates, these decyl tails interact via Van der Waals forces, driving the peptide-resin complex into a collapsed, micelle-like state.

  • Steric Shielding: The Fmoc group becomes buried within this hydrophobic core.

  • Kinetic Trap: The rate of deprotection (

    
    ) drops significantly below the rate of base-catalyzed side reactions (
    
    
    
    ), leading to deletion sequences and accumulation of byproducts.
Chemical Stability of the Ether Linkage

Unlike ester-linked lipids, the ether bond in 3-(decyloxy)propanoic acid is chemically stable to the basic conditions of Fmoc removal. The primary risk is not lipid degradation, but rather incomplete deprotection and aspartimide formation (if Asp residues are present) due to the necessity of using stronger bases to penetrate the aggregate.

Part 2: Strategic Decision Framework

The following decision tree outlines the selection of the appropriate deprotection strategy based on sequence difficulty and lipid proximity.

DeprotectionStrategy Start Start: Fmoc Removal Step CheckLipid Is Decyloxy-Propionic Acid already attached? Start->CheckLipid Standard Standard Protocol 20% Piperidine/DMF CheckLipid->Standard No CheckAgg Is Aggregation Suspected? (Slow coupling, resin shrinking) CheckLipid->CheckAgg Yes CheckAgg->Standard No (Early residues) Difficult Protocol A: The Magic Mixture 2% DBU / 2% Piperidine / 0.1M HOBt CheckAgg->Difficult Yes (Moderate) Extreme Protocol B: Thermal/Chaotropic Microwave (75°C) or HFIP wash Difficult->Extreme Incomplete Removal

Figure 1: Decision tree for selecting Fmoc deprotection cocktails based on aggregation severity.

Part 3: Experimental Protocols

Protocol A: High-Efficiency "Magic Mixture" (Recommended)

This protocol utilizes DBU, a non-nucleophilic superbase, to accelerate proton abstraction from the Fmoc group. Piperidine is retained as a scavenger for the dibenzofulvene byproduct.[1] Crucially, HOBt is added to buffer the pH and suppress aspartimide formation , a high risk when using DBU.

Reagents:

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): 2% (v/v)[2][3]

  • Piperidine: 2% (v/v)[3]

  • HOBt (Hydroxybenzotriazole): 0.1 M[4][5]

  • Solvent: DMF (N,N-Dimethylformamide)[2][6]

Procedure:

  • Swell: Ensure resin is fully swollen in DMF (10 mins).

  • Drain: Remove swelling solvent.

  • Treat: Add "Magic Mixture" (5 mL per gram of resin).

  • Agitate: Shake vigorously for 5 minutes .

  • Drain & Repeat: Drain and add fresh mixture. Agitate for 10 minutes .

  • Wash: Wash extensively with DMF (5 x 1 min) to remove all traces of DBU.

    • Note: Residual DBU can cause racemization during the subsequent coupling step.

Protocol B: Thermal & Chaotropic Assistance (For Extreme Aggregation)

If Protocol A fails (determined by QC checks), physical disruption of the aggregates is required.

Option 1: Microwave Irradiation [6][7]

  • Use 20% Piperidine/DMF (Avoid DBU in microwave to prevent racemization).

  • Ramp temperature to 75°C (max 30 Watts).

  • Hold for 2 x 3 minutes .

  • Cool resin to room temperature before washing.

Option 2: Chaotropic Wash (The "Resin Relaxer") Before adding the deprotection cocktail, wash the resin with 0.1 M KSCN (Potassium Thiocyanate) in DMF or use HFIP (Hexafluoroisopropanol) in DCM (20% v/v) for 2 minutes. This disrupts hydrogen bonding networks within the lipid-peptide interface.

Part 4: Data Summary & Comparison

ParameterStandard ProtocolDBU "Magic Mixture"Microwave Assisted
Reagents 20% Piperidine2% DBU, 2% Pip, 0.1M HOBt20% Piperidine
Mechanism Nucleophilic BasicitySuperbase Proton AbstractionKinetic Energy + Basicity
Aggregation Handling PoorExcellentExcellent
Aspartimide Risk LowHigh (Mitigated by HOBt)Moderate (Temp dependent)
Rec. Contact Time 2 x 10 min1 x 5 min + 1 x 10 min2 x 3 min
Use Case Pre-lipid attachmentPost-lipid (Decyloxy tail)Failed DBU deprotection

Part 5: Mechanism of Action & Side Reactions

Understanding the interplay between the base and the protecting group is vital. DBU is a non-nucleophilic base; it removes the proton but cannot scavenge the reactive dibenzofulvene intermediate.[1]

Mechanism FmocPeptide Fmoc-Peptide (Aggregated) Intermediate Dibenzofulvene (Reactive Electrophile) FmocPeptide->Intermediate Proton Abstraction (Fast via DBU) FreeAmine Free Amine (Ready for Coupling) FmocPeptide->FreeAmine Deprotection DBU DBU (Superbase) DBU->Intermediate Catalyst Adduct Fulvene-Piperidine Adduct (Stable) Intermediate->Adduct Trapping (via Piperidine) Piperidine Piperidine (Scavenger) Piperidine->Adduct

Figure 2: Mechanistic pathway of DBU-accelerated Fmoc removal with Piperidine scavenging.[8]

Part 6: Quality Control (Self-Validating Systems)

To ensure the protocol is working, perform these checks immediately after the deprotection step:

  • UV Monitoring: Measure the absorbance of the deprotection waste stream at 301 nm (dibenzofulvene-piperidine adduct).

    • Pass: A sharp peak followed by a return to baseline in the second treatment.

    • Fail: A low, broad plateau indicates slow release due to aggregation.

  • The Chloranil Test: Since the N-terminus might be secondary (if a proline or N-alkylated residue is used), the Chloranil test is more reliable than Kaiser.

    • Positive (Deprotected): Blue/Green beads.

    • Negative (Protected): Colorless/Yellow beads.

  • Micro-Cleavage: Cleave a small aliquot (2-3 mg resin) with TFA/TIS/H2O (95:2.5:2.5) for 30 mins and analyze via LC-MS. Look specifically for +53 Da mass shifts (adducts) or -18 Da (aspartimide).

References

  • Wade, J. D., et al. (1991).[9] Use of DBU for Fmoc deprotection in the continuous flow synthesis of difficult peptide sequences. Peptide Research.

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.

  • Biotage Application Note. (2023). Preventing Aspartimide Rearrangements During Fmoc-based SPPS.

  • Coin, I., et al. (2007). Depsipeptides as a tool to overcome aggregation in Fmoc-SPPS. Nature Protocols.

  • Aapptec Technical Bulletin. Fmoc Removal with DBU.

Sources

Application

Application Note &amp; Protocols: Designing Cell-Penetrating Peptides with (S)-Fmoc-2-amino-3-decyloxy-propionic acid

For: Researchers, scientists, and drug development professionals. Introduction: Enhancing Cellular Delivery with Lipidation Cell-penetrating peptides (CPPs) are short peptides, typically 5-30 amino acids in length, that...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Enhancing Cellular Delivery with Lipidation

Cell-penetrating peptides (CPPs) are short peptides, typically 5-30 amino acids in length, that can traverse cellular membranes and facilitate the intracellular delivery of various molecular cargoes, including small molecules, proteins, and nucleic acids.[1][][3] This ability makes them invaluable tools in therapeutic and diagnostic applications. The primary challenge in drug development is often not the potency of a drug, but its ability to reach its intracellular target. CPPs address this by overcoming the formidable barrier of the cell membrane.[4]

The mechanisms of CPP uptake are diverse and can include energy-dependent endocytosis and energy-independent direct translocation.[5][6] Key parameters influencing their efficacy include cationic charge (often from arginine and lysine residues) and amphipathicity.[7] A powerful strategy to enhance the membrane-interacting properties and subsequent internalization of CPPs is lipidation —the covalent attachment of a lipid moiety.[1]

This application note focuses on the use of a specific lipidated amino acid, (S)-Fmoc-2-amino-3-decyloxy-propionic acid , to design and synthesize novel lipo-CPPs. The ten-carbon decyl chain of this building block significantly increases the hydrophobicity of a peptide.[7] This modification enhances the peptide's interaction with the lipid bilayer of the cell membrane, which can promote more efficient translocation into the cytoplasm.[1][8] By incorporating this lipidated amino acid directly into the peptide backbone via Solid-Phase Peptide Synthesis (SPPS), researchers can precisely control the position and impact of the lipid moiety, tailoring the CPP's properties for specific applications.

This guide provides the scientific rationale, detailed synthesis protocols, purification strategies, and methods for evaluating the cellular uptake of CPPs designed with (S)-Fmoc-2-amino-3-decyloxy-propionic acid.

Peptide Design and Synthesis Strategy

Rationale for a Model Lipo-CPP: Lipo-R9

To illustrate the principles and protocols, we will design a model peptide, "Lipo-R9". This peptide consists of a poly-arginine sequence (nine arginines), which provides a strong positive charge for initial electrostatic interaction with the negatively charged cell surface, conjugated to our lipidated amino acid.

  • Sequence: (Decyloxy-Ala)-(Arg)₉-NH₂

  • Rationale: The nona-arginine motif is a well-established and potent CPP.[9] Placing the (S)-2-amino-3-decyloxy-propionic acid residue at the N-terminus provides a distinct hydrophobic head, creating a potent amphipathic structure. This design is intended to facilitate strong membrane association and subsequent internalization.

The Core of Peptide Synthesis: Fmoc/tBu SPPS

The synthesis will be performed using the 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy.[10][11] This is the most common method for peptide synthesis due to its use of milder deprotection conditions compared to older Boc-based chemistry.[12]

The fundamental principle of SPPS is to build a peptide chain step-by-step while the C-terminal end is anchored to an insoluble resin support.[13] This simplifies the entire process, as excess reagents and byproducts are removed by simple filtration and washing.[14]

The synthesis cycle consists of two main steps, repeated for each amino acid:

  • Fmoc Deprotection: The Fmoc group, which protects the α-amino group of the N-terminal amino acid on the growing peptide chain, is removed using a mild base, typically a solution of 20% piperidine in dimethylformamide (DMF).[12][15]

  • Amino Acid Coupling: The next Fmoc-protected amino acid is "activated" using a coupling reagent and then added to the resin, forming a new peptide bond with the newly exposed N-terminal amine.[16]

This cycle is repeated until the full peptide sequence is assembled. Side chains of reactive amino acids (like arginine) are protected with acid-labile groups (e.g., Pbf), which remain stable during the base-mediated Fmoc removal but are cleaved off at the end of the synthesis.[12]

spss_workflow cluster_resin SPPS Reaction Vessel cluster_cycle Iterative Synthesis Cycle Resin Start: Rink Amide Resin (Provides C-terminal Amide) Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Begin Synthesis Wash1 Wash (DMF) Deprotection->Wash1 Coupling Step 2: Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Couple next Amino Acid (repeat 9x) Cleavage Final Step: Cleavage & Deprotection (TFA Cleavage Cocktail) Wash2->Cleavage Final Amino Acid Coupled Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (LC-MS) Purification->Analysis uptake_workflow cluster_prep Preparation cluster_treatment Peptide Treatment cluster_harvest Cell Harvesting cluster_analysis Analysis Seed 1. Seed Cells (e.g., HeLa in 12-well plate) Incubate1 2. Incubate 24h (Allow cells to adhere) Seed->Incubate1 Treat 3. Treat with FITC-Lipo-R9 (e.g., 10 µM for 2h at 37°C) Incubate1->Treat Wash1 4. Wash with PBS (Remove extracellular peptide) Treat->Wash1 Trypsinize 5. Trypsinize Cells (Detach from plate) Wash1->Trypsinize Quench 6. Quench with Media (Inactivate Trypsin) Trypsinize->Quench Centrifuge 7. Centrifuge & Resuspend (Pellet cells, resuspend in PBS) Quench->Centrifuge Quench_ext 8. Add Trypan Blue (Quench extracellular FITC signal) Centrifuge->Quench_ext FACS 9. Analyze by Flow Cytometry (Quantify mean cellular fluorescence) Quench_ext->FACS

Sources

Method

Solvent selection for dissolving (S)-Fmoc-2-amino-3-decyloxy-propionic acid

Application Note: Solvent Selection & Handling Protocol for (S)-Fmoc-2-amino-3-decyloxy-propionic acid Executive Summary (S)-Fmoc-2-amino-3-decyloxy-propionic acid (also known as Fmoc-O-decyl-L-serine ) is a specialized...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Handling Protocol for (S)-Fmoc-2-amino-3-decyloxy-propionic acid

Executive Summary

(S)-Fmoc-2-amino-3-decyloxy-propionic acid (also known as Fmoc-O-decyl-L-serine ) is a specialized lipidated amino acid building block.[1][2] It is primarily used in Solid-Phase Peptide Synthesis (SPPS) to introduce hydrophobic lipid anchors into peptide sequences, enhancing membrane permeability and half-life (Lipidation).[1][2]

The Core Challenge: This molecule exhibits a "Janus-faced" solubility profile.[1][2] The Fmoc group and the 10-carbon decyl side chain render it highly lipophilic, while the free carboxylic acid retains polar character. Improper solvent selection leads to micro-aggregation , incomplete coupling, or gelation, particularly at concentrations required for SPPS (>0.1 M).[2]

This guide provides an evidence-based protocol for solvent selection, dissolution, and handling to ensure synthetic integrity.[1][2]

Physicochemical Analysis & Solvent Logic

To select the correct solvent, one must understand the competing forces within the molecule:

Structural ComponentPropertySolvent Interaction Preference
Fmoc Group Aromatic, LipophilicSoluble in DMF, DCM, NMP.[1][2] Insoluble in water.[1][2]
Decyl Chain (C10) Aliphatic, HydrophobicSoluble in DCM, THF, Hexanes.[2] Promotes aggregation in polar solvents.[1][2]

-Amino Acid Backbone
Polar (Zwitterionic potential)Requires polar aprotic solvents to disrupt H-bonds.[1][2]
Carboxylic Acid (-COOH) Acidic, H-bond donorRequires H-bond accepting solvents (DMF, DMSO).[1][2]

The "Solubility Trap": While standard Fmoc-amino acids dissolve easily in DMF, the C10 chain of this derivative drives Van der Waals aggregation. In pure DMF, it may appear dissolved but exist as micellar aggregates , leading to slow coupling kinetics.

Solvent Selection Matrix

The following table summarizes solvent compatibility based on application context.

SolventSuitabilityApplication ContextExpert Notes
DMF (N,N-Dimethylformamide)High Standard SPPS CouplingPrimary Choice. Good solubility up to 0.5 M. May require sonication to break lipid aggregates.[1][2]
NMP (N-Methyl-2-pyrrolidone)Excellent "Difficult" SequencesBest for Aggregation. Higher polarity than DMF; disrupts inter-chain aggregation better.[1][2] Recommended for long peptides.[1][2][3]
DCM (Dichloromethane)Medium Dissolution / Binary MixExcellent for the C10 tail but poor for the amino acid backbone. Use only in 50:50 mixtures with DMF to reduce viscosity.[1][2]
DMSO (Dimethyl Sulfoxide)High Analysis / Stock StorageDissolves well but difficult to remove.[1][2] Avoid for SPPS coupling due to potential oxidation of sensitive residues (Met, Cys) in the sequence.
MeOH / EtOH Prohibited NoneDo Not Use. Poor solubility for the lipid tail; potential for esterification of the free acid.
Water Prohibited NoneInsoluble. Will cause immediate precipitation.[1][2]

Detailed Protocols

Protocol A: Standard Dissolution for SPPS (0.2 M)

Target: Preparing the amino acid for automated or manual coupling.

  • Calculation: Calculate the required mass for a 0.2 M solution.

    • Example: For 5 mL of 0.2 M solution:

      
      .[2]
      
  • Weighing: Weigh the powder into a dry glass vial. Note: The powder may be waxy due to the lipid chain.

  • Solvent Addition: Add Dry DMF (Peptide Synthesis Grade,

    
     0.03% water).[1][2]
    
  • Dispersal: Vortex for 30 seconds.

  • Sonication (Critical): Sonicate at room temperature for 1–2 minutes.

    • Why? The lipid tails can form "gel pockets."[2] Sonication ensures a true homogeneous solution.[1][2]

  • Visual Check: Hold against light. The solution must be clear and colorless. If "schlieren" lines (wavy optical distortions) persist, sonicate further.

Protocol B: The "Binary Solvent" Method for Aggregation Control

Target: Use this if the standard DMF protocol results in gelation or if the coupling efficiency is low (<95%).

  • Solvent Prep: Prepare a 1:1 (v/v) mixture of DCM and DMF .

    • Mechanism:[1][2][4][5] DCM solvates the decyl chain (preventing hydrophobic collapse), while DMF solvates the amide backbone.

  • Dissolution: Dissolve the amino acid in the DCM portion first.

  • Mixing: Add the DMF portion second.

  • Activation: Add coupling reagents (e.g., DIC/Oxyma) immediately prior to use.[1][2]

    • Warning: DCM is volatile.[1][2] Do not use this mixture in open vessels for extended periods (concentration will change).[1][2]

Protocol C: Analytical Sample Preparation (HPLC)

Target: Quality control check.

  • Stock Solution: Dissolve 1 mg in 100

    
    L DMSO  or NMP .
    
  • Dilution: Dilute to 1 mg/mL using Acetonitrile (ACN) .

    • Caution: Do not dilute with water.[1][2] The molecule will precipitate.[2][6]

  • Injection: Inject onto a C4 or C8 column (C18 may retain the lipid tail too strongly, leading to peak broadening).[1][2]

Visualization: Decision Logic & Workflow

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: Select Solvent for Fmoc-Ser(C10)-OH Application What is the Application? Start->Application SPPS Solid Phase Peptide Synthesis (Coupling) Application->SPPS Analysis Analytical (HPLC/LCMS) Application->Analysis CheckSeq Is the peptide sequence prone to aggregation? SPPS->CheckSeq DMSO_ACN Dissolve in DMSO, Dilute with ACN Analysis->DMSO_ACN Standard Standard Sequence CheckSeq->Standard No Difficult Difficult/Long Sequence CheckSeq->Difficult Yes DMF Use DMF (Standard Protocol A) Standard->DMF Binary Use DMF/DCM (1:1) or NMP + LiCl (Protocol B) Difficult->Binary

Caption: Logical flow for selecting the optimal solvent system based on experimental intent and sequence complexity.

Figure 2: Dissolution & Troubleshooting Workflow

DissolutionProtocol Weigh Weigh Fmoc-Ser(C10)-OH AddSolvent Add DMF (or NMP) Weigh->AddSolvent Vortex Vortex (30s) AddSolvent->Vortex Inspect Visual Inspection Vortex->Inspect Clear Clear Solution Inspect->Clear Yes Cloudy Cloudy / Gel / Schlieren Inspect->Cloudy No Proceed Proceed to Coupling Clear->Proceed Sonicate Sonicate (2 mins) Cloudy->Sonicate Sonicate->Inspect AddDCM Add DCM (to 50% v/v) Sonicate->AddDCM If still cloudy AddDCM->Inspect

Caption: Step-by-step dissolution workflow with integrated troubleshooting loops for persistent aggregation.

Critical "Do Not" Rules (Safety & Integrity)

  • NO Piperidine during Dissolution: Never add the deprotection base (piperidine) to the stock solution.[1][2] The Fmoc group is base-labile; adding it prematurely will remove the protecting group and cause polymerization.[1]

  • NO Heating > 50°C: While heat aids dissolution, excessive heat (>50°C) in DMF can cause spontaneous Fmoc cleavage or racemization of the chiral center.[1][2]

  • NO Aqueous Dilution: Do not attempt to dilute the activated ester with aqueous buffers.[1][2] The decyl chain will force the molecule out of solution immediately, clogging automated synthesizers.

References

  • Bachem. (n.d.).[1][2] Fmoc-Ser(tBu)-OH and Derivatives: Solubility and Handling. (Extrapolated from standard Fmoc-Ser protocols).

  • Coin, I., et al. (2007).[1][2] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256.[2] (Contextual grounding for binary solvent use).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for Lipophilic Amino Acids

Topic: Improving solubility of (S)-Fmoc-2-amino-3-decyloxy-propionic acid in DMF Ticket ID: #SOL-C10-SER-001 Status: Open Analyst: Senior Application Scientist Executive Summary & Diagnostic Context The Molecule: (S)-Fmo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving solubility of (S)-Fmoc-2-amino-3-decyloxy-propionic acid in DMF Ticket ID: #SOL-C10-SER-001 Status: Open Analyst: Senior Application Scientist

Executive Summary & Diagnostic Context

The Molecule: (S)-Fmoc-2-amino-3-decyloxy-propionic acid (also known as Fmoc-O-decyl-L-serine or Fmoc-Ser(C10)-OH ) represents a specific class of "Lipid-Amino Acid Hybrids."

The Problem: Users frequently report that this molecule does not dissolve in pure N,N-Dimethylformamide (DMF) at standard SPPS concentrations (0.1 M – 0.5 M). Instead of a clear solution, it often forms a cloudy suspension or a viscous gel .

The Mechanism: This insolubility is driven by two competing forces:

  • Hydrophobic Effect: The 10-carbon alkyl side chain is highly lipophilic and resists solvation by the polar aprotic DMF.

  • 
    -
    
    
    
    Stacking:
    The Fmoc group promotes aromatic stacking, which, combined with the alkyl chain's van der Waals forces, leads to supramolecular aggregation (gelation).

Diagnostic Workflow (Decision Tree)

Before selecting a protocol, observe the physical state of your mixture. Use the following logic flow to determine the correct intervention.

SolubilityLogic Start Start: Fmoc-Ser(C10)-OH in DMF (0.2 M) Observation Observe Mixture State Start->Observation Cloudy State: Cloudy / Precipitate (Incomplete Solvation) Observation->Cloudy Particles Visible Gel State: Viscous Gel (Supramolecular Aggregation) Observation->Gel No flow / Thick Clear State: Clear Solution Observation->Clear Transparent Action_DCM Protocol A: Binary Solvent System (Add DCM) Cloudy->Action_DCM Primary Fix Action_Heat Protocol C: Thermal Assist (Max 45°C) Cloudy->Action_Heat Secondary Fix Action_LiCl Protocol B: Chaotropic Disruption (Add LiCl) Gel->Action_LiCl Break H-Bonds Gel->Action_Heat Kinetic Energy Proceed Proceed to Coupling Clear->Proceed Action_DCM->Observation Action_LiCl->Observation Action_Heat->Observation

Figure 1: Decision matrix for troubleshooting solubility issues based on visual inspection of the mixture.

Troubleshooting Protocols

Protocol A: Binary Solvent System (The "Lipophilic" Fix)

Best for: Cloudy suspensions where the alkyl chain is not solvated. Rationale: Dichloromethane (DCM) is significantly less polar than DMF and is an excellent solvent for long alkyl chains. A binary mixture retains the dielectric constant needed for coupling while solvating the C10 tail.

Step-by-Step:

  • Calculate the required volume of solvent for your target concentration (e.g., 0.2 M).

  • Dissolve the Fmoc-Ser(C10)-OH in 100% DCM using 30% of the total calculated volume.

    • Observation: It should dissolve readily in pure DCM.

  • Slowly add DMF to reach the final volume.

    • Target Ratio:DCM:DMF (30:70) is usually sufficient.

    • Max Limit: Do not exceed 50% DCM if using plastic syringes (swelling risk) or if microwave heating is planned (pressure risk).

Protocol B: Chaotropic Salt Addition (The "Gel" Breaker)

Best for: Viscous gels or "jelly-like" aggregates. Rationale: Lithium Chloride (LiCl) acts as a chaotrope, disrupting the hydrogen bonding network between the amide backbones and preventing the


-

stacking of the Fmoc groups.

Step-by-Step:

  • Prepare a stock solution of 0.8 M LiCl in DMF .

    • Note: LiCl dissolves slowly in DMF; require stirring for ~30 mins. Keep this anhydrous stock on hand.

  • Weigh the Fmoc-Ser(C10)-OH.

  • Add the LiCl/DMF stock solution to the amino acid.

  • Sonicate for 5 minutes.

    • Result: The chaotropic environment prevents the "sheets" of Fmoc-lipids from stacking, maintaining a free-flowing monomeric solution.

Protocol C: Thermal Assist (Kinetic Solubilization)

Best for: Minor turbidity or to speed up Protocols A and B. Safety Warning: Do not exceed 50°C to prevent Fmoc cleavage or racemization.

Step-by-Step:

  • Place the vial in a water bath set to 45°C .

  • Swirl gently for 2-5 minutes.

  • Critical Check: Allow the solution to cool to room temperature (25°C) before adding coupling reagents (DIC/Oxyma).

    • Why? If it precipitates upon cooling, the coupling will fail inside the resin matrix. If it precipitates, switch to Protocol A.

Comparative Data: Solvent Efficacy

The following table summarizes expected solubility behaviors based on internal application data for hydrophobic amino acids.

Solvent SystemSolubility RatingRisk ProfileRecommended Use
Pure DMF Poor (< 0.1 M)High (Gelation)Not recommended for C10+ chains.
Pure NMP Moderate (~0.2 M)LowGood alternative if DCM is restricted.
DCM : DMF (1:1) Excellent (> 0.5 M) Moderate (Resin Swelling)Gold Standard for manual synthesis.
DMF + 0.4M LiCl Good (~0.3 M)LowBest for automated synthesizers (prevents clogging).
DMSO HighHigh (Oxidation/Side rxns)Avoid unless absolutely necessary.

Frequently Asked Questions (FAQ)

Q1: Can I use this molecule in automated peptide synthesizers? A: Yes, but with caution. Automated lines often have narrow tubing that clogs easily if gelation occurs.

  • Recommendation: Use Protocol B (LiCl in DMF) . The salt prevents gelation during the idle time in the reagent vial. Filter the solution through a 0.45 µm PTFE filter before placing it on the instrument.

Q2: Will the DCM in Protocol A damage my resin? A: It depends on the resin type.

  • Polystyrene (PS) resins: DCM swells PS resin more than DMF, which is actually beneficial for coupling.

  • PEG-based resins (ChemMatrix, Tentagel): Compatible with DCM.

  • Plasticware: High concentrations of DCM (>50%) can leach plasticizers from poor-quality syringes or reactor vessels over long periods. Keep contact time < 2 hours.

Q3: How does the C10 chain affect the coupling time? A: The steric bulk of the C10 chain is low (it's linear), but the hydrophobic environment can repel the reagents.

  • Adjustment: Double the coupling time (e.g., 60 min

    
     120 min) or perform a double coupling  (2 x 45 min).
    

Q4: I see a precipitate after adding the coupling reagent (DIC/Oxyma). What happened? A: This is likely "Salting Out." If you used Protocol B (LiCl) and high concentrations of Oxyma, the ionic strength might be too high.

  • Fix: Switch to Protocol A (DCM/DMF) for the coupling step.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive guide on Fmoc stability and solubility).

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. (Discusses LiCl and pseudoproline strategies for aggregation).

  • Biotage Application Note. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. (Comparison of DMF vs NMP vs Binary systems).

  • Sigma-Aldrich. Fmoc Solid Phase Peptide Synthesis - Technical Bulletin. (Standard protocols for solvent handling).

Optimization

Technical Support Center: Troubleshooting Incomplete Coupling of Fmoc-2-amino-3-decyloxy-propionic acid

Topic: Optimization of Solid-Phase Peptide Synthesis (SPPS) for Lipidated Serine Derivatives Molecule: Fmoc-2-amino-3-decyloxy-propionic acid (Fmoc-Ser(O-decyl)-OH) Document ID: TS-SPPS-LIPID-042[1] Executive Summary Fmo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Solid-Phase Peptide Synthesis (SPPS) for Lipidated Serine Derivatives Molecule: Fmoc-2-amino-3-decyloxy-propionic acid (Fmoc-Ser(O-decyl)-OH) Document ID: TS-SPPS-LIPID-042[1]

Executive Summary

Fmoc-2-amino-3-decyloxy-propionic acid is a lipidated non-canonical amino acid (effectively O-decyl-L-serine ).[1] Its incorporation presents two distinct challenges: solubility of the building block due to the aliphatic C10 chain, and steric/hydrophobic shielding during the acylation event. Furthermore, once coupled, the decyl chain can induce on-resin aggregation (micelle-like formation), impeding subsequent couplings.

This guide addresses the "incomplete coupling" of this specific residue to the resin-bound peptide.

Diagnostic Workflow

Phase 1: Pre-Coupling Solubility & Preparation[1]

Q1: The amino acid does not fully dissolve in DMF. Can I heat it? A: Heating is permissible but risky.[1] The C10 decyl chain renders this molecule highly lipophilic. Standard SPPS grade DMF (Dimethylformamide) is often too polar to fully solvate the aliphatic tail at high concentrations (0.2–0.5 M).

  • Recommendation: Do not rely solely on heat, as this can accelerate pre-activation racemization. Instead, modify the solvent system.

  • Protocol: Use a binary solvent system. Dissolve the amino acid in DCM (Dichloromethane) or THF (Tetrahydrofuran) first, then dilute with DMF.

    • Target Ratio: 30:70 (DCM:DMF).[1]

    • Why: DCM solvates the lipid tail; DMF solvates the activated ester and resin.

Q2: My solution turns cloudy after adding the coupling reagent (HBTU/DIC). Is this normal? A: No. Cloudiness indicates precipitation, which halts the reaction. If using HBTU/HCTU (uronium salts), the counter-ion (PF6-) might be forcing precipitation in the presence of the lipid chain.

  • Fix: Switch to HATU (hexafluorophosphate azabenzotriazole).[1] It generally maintains better solubility for hydrophobic residues.[1] Alternatively, use DIC/OxymaPure , which avoids the salt issues of uronium reagents entirely.

Phase 2: The Coupling Reaction (Chemistry & Kinetics)

Q3: I am using standard HBTU/DIPEA coupling, but the Kaiser test is still blue (incomplete). What is the next step? A: Stop using HBTU for this residue. The decyl side chain creates a "hydrophobic umbrella" that sterically hinders the approach of the activated ester to the N-terminus of the resin-bound peptide. HBTU is often too slow to overcome this barrier before hydrolysis occurs.[1]

Optimized Protocol (The "Power" Coupling):

  • Reagent: HATU (0.95 eq relative to AA) + HOAt (0.95 eq).[1]

  • Base: Collidine (TMP) instead of DIPEA. Collidine is a weaker, more sterically hindered base that reduces the risk of racemization and elimination (see Q4).

  • Equivalents: Increase amino acid excess from 3x to 5x .

  • Time: Extend coupling time to 2 hours (vs standard 45 mins).

Q4: Is there a risk of Beta-elimination with this molecule? A: Yes, but it is manageable.[1] The structure is a serine ether. While ethers are more stable than esters, the electron-withdrawing nature of the Fmoc group combined with the alpha-proton acidity makes the molecule susceptible to base-catalyzed


-elimination, converting the residue into Dehydroalanine  (Dha).
  • Risk Factor: Strong bases (DBU) or high concentrations of DIPEA.[1]

  • Prevention: Use Collidine (2,4,6-trimethylpyridine) for activation.[1] It provides sufficient basicity to deprotonate the carboxylic acid but is sterically hindered enough to minimize proton abstraction from the

    
    -carbon.
    
Phase 3: Resin & Aggregation Control

Q5: The coupling worked, but the next amino acid failed. Why? A: You are likely experiencing "Hydrophobic Collapse."[1] Once Fmoc-Ser(O-decyl)-OH is on the resin, the C10 chains interact with each other (inter-chain) or the polystyrene matrix, collapsing the peptide chains into inaccessible aggregates. The resin beads may appear to "shrink."[2]

Troubleshooting Table: Aggregation Breakers

StrategyReagent/ConditionMechanism of Action
Chaotropic Salts 0.1M LiCl or KSCN in coupling bufferDisrupts hydrogen bonding networks and "salts in" the hydrophobic chains.[1]
Solvent Switch NMP (N-Methyl-2-pyrrolidone)Higher swelling capacity for hydrophobic segments than DMF.[1]
Magic Mixture DCM / DMF / NMP (1:1:1) + 1% Triton X-100"Detergent-like" effect solvates the lipid tails, preventing micelle formation on-bead.[1]
Temperature 50°C (Microwave or Water bath)Kinetic energy disrupts weak hydrophobic interactions.[1]
Phase 4: Monitoring & QC

Q6: The Kaiser test is ambiguous (light purple). How do I confirm coupling? A: The Kaiser (Ninhydrin) test is unreliable for lipidated residues. The hydrophobic tail can prevent the ninhydrin reagent from accessing the unreacted amines, leading to False Negatives (looks coupled, but isn't). Conversely, the lipid can trap ninhydrin, leading to False Positives .

Validating Protocols:

  • The Chloranil Test: More sensitive for secondary amines and sterically hindered primary amines.

  • Micro-Cleavage (The Gold Standard):

    • Take ~2 mg of resin.[1]

    • Treat with 95% TFA / 2.5% TIS / 2.5% H2O for 30 mins.

    • Precipitate in ether, dissolve in MeCN/H2O.

    • Analyze via LC-MS. Look for the mass of [Prev-Peptide] + [Ser(O-decyl)].[1] If you see [Prev-Peptide] only, coupling failed completely.

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision matrix for addressing incomplete coupling of lipidated amino acids.

SPPS_Troubleshooting Start Issue: Incomplete Coupling of Fmoc-Ser(O-decyl)-OH Solubility_Check Step 1: Solubility Check (Is solution clear?) Start->Solubility_Check Solvent_Fix Action: Use Binary Solvent (30% DCM / 70% DMF) Solubility_Check->Solvent_Fix No (Cloudy/Precipitate) Activation_Check Step 2: Activation Method (Are you using HBTU/DIC?) Solubility_Check->Activation_Check Yes (Clear) Solvent_Fix->Activation_Check Reagent_Swap Action: Switch to HATU/HOAt Base: Collidine (prevent racemization) Activation_Check->Reagent_Swap Yes (Standard) Resin_Check Step 3: Resin State (Did beads shrink/clump?) Activation_Check->Resin_Check Already Optimized Reagent_Swap->Resin_Check Aggregation_Fix Action: Add Chaotropes (LiCl) or use 'Magic Mixture' Resin_Check->Aggregation_Fix Yes (Hydrophobic Collapse) QC_Method Step 4: QC Validation (Kaiser Test is ambiguous) Resin_Check->QC_Method No (Beads Normal) Aggregation_Fix->QC_Method Micro_Cleave Action: Perform Micro-Cleavage Analyze via LC-MS QC_Method->Micro_Cleave

Caption: Decision matrix for optimizing the coupling of hydrophobic/lipidated amino acids in SPPS.

References

  • Albericio, F., & Tulla-Puche, J. (2008).[1] The Power of the Pseudo-Prolines in the Synthesis of Difficult Peptides. Chemical Reviews. (Context: General strategies for aggregation, applicable to lipidated residues).[1]

  • Sigma-Aldrich (Merck). Overcoming Aggregation in Solid-phase Peptide Synthesis. (Context: Use of chaotropic salts and magic mixtures).

  • Coin, I., et al. (2007).[1] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. (Context: Protocols for HATU/HOAt and monitoring).[1]

  • Bachem. Fmoc Solid Phase Peptide Synthesis (SPPS) - Technical Guide. (Context: Fmoc cleavage and base sensitivity).

  • BenchChem. Troubleshooting Low Yield in Solid-Phase Peptide Synthesis. (Context: Incomplete coupling diagnostics).

Sources

Troubleshooting

Technical Support Center: Chiral Integrity of (S)-Fmoc-2-amino-3-decyloxy-propionic acid

Ticket ID: #RAC-C10-SER Status: Open Priority: Critical (Chiral Purity Risk) Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Executive Summary: The "Solubility vs. Chirality" Paradox You are...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #RAC-C10-SER Status: Open Priority: Critical (Chiral Purity Risk) Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary: The "Solubility vs. Chirality" Paradox

You are working with (S)-Fmoc-2-amino-3-decyloxy-propionic acid , a hydrophobic ether derivative of serine. This molecule presents a dual threat to synthesis integrity:

  • The Electronic Threat: Like all serine derivatives, the electronegative oxygen on the side chain (even as an ether) exerts an electron-withdrawing effect on the

    
    -carbon, increasing the acidity of the 
    
    
    
    -proton. This makes the molecule highly susceptible to base-catalyzed racemization via oxazolone formation during activation.
  • The Physical Threat: The C10 (decyloxy) tail significantly increases lipophilicity. Users often instinctively apply heat or stronger bases to force solubility or drive coupling kinetics. This is the primary cause of racemization. Heat provides the energy to overcome the rotational barrier of the enolate intermediate, cementing the loss of chirality.

This guide provides a self-validating protocol to couple this residue while maintaining >99% enantiomeric excess (ee).

Module 1: The Mechanism of Failure

To prevent racemization, you must understand how it occurs. The primary pathway for Fmoc-amino acids is the formation of a 5(4H)-oxazolone intermediate.

Diagram: The Oxazolone Racemization Pathway

Racemization cluster_risk High Risk Factors Start (S)-Fmoc-AA-OH (Activated Ester) Oxazolone Oxazolone Intermediate (Chiral) Start->Oxazolone Cyclization Base Base (DIEA/Piperidine) Enol Stabilized Enol (Achiral/Planar) Base->Enol Catalyzes Oxazolone->Enol Alpha-Proton Abstraction (Fast) Racemate Racemic Mixture (50% L / 50% D) Enol->Racemate Reprotonation (Non-stereoselective) Risk1 High Temperature (>40°C) Risk2 Strong Bases (DIEA/DBU) Risk3 Polar Solvents (DMF)

Figure 1: The base-catalyzed conversion of the activated amino acid into an achiral enol intermediate via the oxazolone pathway.[1] Note that the presence of base is the rate-limiting trigger.[2][3]

Module 2: Activation Protocols (The Solution)

The standard HBTU/DIEA or HATU/DIEA protocols are forbidden for this residue. The presence of the tertiary base (DIEA) extracts the acidic


-proton.
The Gold Standard: DIC / Oxyma Pure

We recommend carbodiimide activation with an acidic additive. This creates a buffered, slightly acidic environment (pH ~3.5 during activation) that suppresses oxazolone formation while maintaining high coupling efficiency.

Protocol: Low-Racemization Coupling
ReagentEquivalentsFunction
(S)-Fmoc-AA(Decyl)-OH 3.0 eqBuilding Block
Oxyma Pure 3.0 eqRacemization Suppressor / Nucleophile
DIC (Diisopropylcarbodiimide) 3.0 eqActivator (Base-Free)
Solvent DMF/DCM (1:1)Solvation of hydrophobic tail

Step-by-Step Procedure:

  • Solvation: Dissolve the amino acid and Oxyma Pure in a 50:50 mixture of DMF and DCM.

    • Why? The C10 tail may aggregate in pure DMF. DCM disrupts aggregation.

    • Check: Ensure the solution is clear before adding DIC.

  • Activation (Cold Start): Chill the solution to 0°C (ice bath) for 5 minutes.

  • Initiation: Add DIC . Stir at 0°C for 2 minutes.

    • Why? Pre-activation at low temperature minimizes the initial spike in exothermicity, which is when most racemization occurs.

  • Coupling: Add the pre-activated mixture to the resin.

  • Reaction: Allow to warm to room temperature naturally. Shake for 60–120 minutes.

    • CRITICAL: Do NOT use microwave heating. Keep T < 30°C.

Module 3: Resin Loading (The First Attachment)

If this molecule is the C-terminal amino acid (attached directly to the resin), the risk of racemization is highest because esterification is slower than amide bond formation.

Recommendation: Use 2-Chlorotrityl Chloride (2-CTC) Resin .

  • Why? 2-CTC resin is extremely steric (bulky). It prevents the approach of bases that would abstract the proton. It also allows loading under very mild conditions.

  • Avoid: Wang Resin. Loading onto Wang resin requires DMAP (4-dimethylaminopyridine), a strong nucleophilic base that will racemize your sensitive derivative immediately.

Loading Protocol (2-CTC):

  • Dissolve AA (1.2 eq) in dry DCM.

  • Add DIEA (2.5 eq). Note: DIEA is safe here because 2-CTC is highly reactive; the reaction is fast enough to outcompete racemization.

  • Add to dry 2-CTC resin. Shake for 2 hours.

  • Cap unreacted sites with Methanol/DIEA (9:1).

Module 4: Troubleshooting & FAQs

Visual Troubleshooting Guide

Troubleshooting Issue Issue: Double Peaks in HPLC (Diastereomers) Q1 Did you use Microwave/Heat? Issue->Q1 Q2 Did you use HATU/HBTU? Q1->Q2 No Sol1 Solution: STRICT Room Temp Max 30°C Q1->Sol1 Yes Q3 Is it the C-terminal AA? Q2->Q3 No Sol2 Solution: Switch to DIC/Oxyma (Base-Free) Q2->Sol2 Yes Sol3 Solution: Use 2-CTC Resin Avoid DMAP/Wang Q3->Sol3 Yes

Figure 2: Decision tree for diagnosing chiral purity issues.

Frequently Asked Questions

Q: Can I use HOBt instead of Oxyma Pure? A: Yes, but Oxyma Pure is superior. Oxyma is more acidic and less explosive than HOBt. It generates a more reactive ester that couples faster, reducing the time window for racemization to occur.

Q: The amino acid won't dissolve in DMF. Can I heat it to 60°C? A: ABSOLUTELY NOT. Heating a serine ether derivative in the presence of coupling reagents is a guarantee of racemization.

  • Fix: Use a solvent modifier.[4] Try NMP (N-methylpyrrolidone) or a mix of DCM/DMF (1:1) . If absolutely necessary, use THF (Tetrahydrofuran), provided your resin swells in it (PEG-based resins do; polystyrene less so).

Q: How do I quantify the racemization? A: Standard C18 HPLC might not separate the L-L and L-D diastereomers if the peptide is long.

  • Method: Synthesize a small standard of the "wrong" isomer (using the R-enantiomer of the starting material) intentionally. Co-inject this with your product to identify the elution time of the impurity (the "D-peak").

Q: Is the decyloxy group stable to TFA cleavage? A: Yes. Unlike tert-butyl ethers (standard Ser protection), the primary alkyl ether (decyloxy) is stable to standard TFA/TIS/Water cleavage cocktails. It will remain on the peptide.

References

  • Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. European Journal of Organic Chemistry.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

  • Steinauer, R., et al. (1989). Racemization of amino acid derivatives. Bachem Technical Guidelines.

  • Palasek, S. A., et al. (2007).[5] Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science.

Sources

Optimization

Technical Support Center: Purification of Decyl-Modified Lipopeptides

Status: Operational Ticket Focus: Hydrophobic C10 (Decyl) Side Chain Peptide Purification Assigned Specialist: Senior Application Scientist Executive Summary: The "Decyl Dilemma" Peptides modified with decyl ( ) side cha...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Hydrophobic C10 (Decyl) Side Chain Peptide Purification Assigned Specialist: Senior Application Scientist

Executive Summary: The "Decyl Dilemma"

Peptides modified with decyl (


) side chains function as lipopeptides . Unlike standard peptides, they possess a distinct amphiphilic nature—a hydrophilic peptide backbone fused to a highly hydrophobic lipid tail.

This duality creates three primary failure modes in standard RP-HPLC:

  • Micelle Formation: In aqueous buffers, decyl chains self-assemble into micelles, causing broad, ghost, or split peaks.

  • Irreversible Adsorption: The C10 chain intercalates deeply into standard C18 stationary phases, leading to poor recovery.

  • Solubility Crashes: Samples precipitate immediately upon contact with the aqueous mobile phase inside the injector or column head.

This guide provides a self-validating troubleshooting workflow to overcome these specific challenges.

Module 1: Solubility & Injection Strategy

If you cannot dissolve it, you cannot purify it. Standard aqueous injection will fail.

Q: My peptide dissolves in DMSO, but precipitates when I inject it onto the HPLC. What is happening?

A: You are experiencing "solvent shock." When a plug of pure DMSO hits the aqueous mobile phase (typically 95% water at the start of a gradient), the local environment becomes aqueous too rapidly. The decyl chains aggregate instantly, clogging the frit or precipitating at the column head.

The Protocol: "Sandwich" Injection & Co-Solvent Loading Do not inject pure DMSO. Instead, use a solubilizing matrix that bridges the gap between your sample and the mobile phase.

  • Dissolution: Dissolve the crude peptide in Hexafluoro-2-propanol (HFIP) or pure Formic Acid first to disrupt secondary structures, then dilute with DMSO.

    • Ratio: 1 part HFIP : 4 parts DMSO.

  • Equilibration Adjustment: Do not start your gradient at 5% B (Organic).

    • Action: Start the gradient at 20-25% B . This ensures the column head has enough organic character to keep the decyl chain soluble upon entry.

  • Sandwich Injection (For Autosamplers):

    • Air Gap

    • Plug of Mobile Phase B (High Organic)

    • Sample Plug

    • Plug of Mobile Phase B

    • Why? This surrounds the sample with a favorable environment during transit to the column.

Module 2: Stationary Phase Selection

Stop using standard C18 columns for C10-modified peptides.

Q: I see a massive ghost peak in my blank run after my peptide injection. Is my column dirty?

A: Yes. Your decyl peptide is likely irreversibly bound to the C18 phase. The hydrophobic interaction between the C10 decyl chain and the C18 alkyl ligands is too strong to be broken by standard Acetonitrile gradients.

The Solution: Lower Hydrophobicity & Wider Pores

ParameterStandard Peptide ProtocolDecyl-Peptide Protocol Reasoning
Stationary Phase C18 (Octadecyl)C4 (Butyl) or Phenyl-Hexyl C4 reduces hydrophobic interaction energy, allowing the decyl chain to desorb. Phenyl phases offer alternative

selectivity.
Pore Size 100 Å300 Å Decyl peptides form supramolecular aggregates (micelles). Small pores exclude these aggregates, leading to peak broadening. 300 Å allows full access.
Base Material SilicaHybrid / Polymer (PLRP-S) Polymer columns withstand high pH and high temperature (see Module 3), which are often necessary for lipopeptides.
Module 3: Mobile Phase Engineering

Acetonitrile alone is often insufficient for eluting lipidated peptides.

Q: My peak is extremely broad (tailing > 2.0). How do I sharpen it?

A: Broad peaks in lipopeptides indicate slow mass transfer or on-column aggregation. You need to break the hydrophobic interactions using Temperature and Chaotropic Solvents .

The "Magic" Solvent System: IPA-Modified Gradients Isopropanol (IPA) is a stronger eluent for lipids than Acetonitrile (ACN) but has high viscosity.

  • Mobile Phase A: Water + 0.1% TFA[1][2][3]

  • Mobile Phase B: Acetonitrile:Isopropanol (80:20 v/v) + 0.1% TFA

    • Note: The addition of IPA increases the solvent strength for the lipid tail and helps solvate the decyl chain.

Thermal Cycling Protocol

  • Set Column Oven to 60°C - 70°C.

  • Why?

    • Reduces the viscosity of the IPA/Water mixture (preventing over-pressure).

    • Increases the kinetics of desorption (sharpening peaks).

    • Disrupts micelle formation on the column.

Visual Troubleshooting Workflow

The following diagram illustrates the decision logic for purifying decyl-peptides.

DecylPeptidePurification Start Start: Decyl-Peptide Purification Solubility Step 1: Check Solubility (Is it cloudy in Water/ACN?) Start->Solubility Dissolve_HFIP Dissolve in HFIP/DMSO (1:4) Avoid pure water contact Solubility->Dissolve_HFIP Yes (Insoluble) Column_Select Step 2: Column Selection Dissolve_HFIP->Column_Select C18_Check Using Standard C18? Column_Select->C18_Check Switch_C4 SWITCH TO: C4 or Phenyl-Hexyl 300 Å Pore Size C18_Check->Switch_C4 Yes Peak_Shape Step 3: Analyze Peak Shape C18_Check->Peak_Shape No (Already on C4) Switch_C4->Peak_Shape Broad_Peak Broad/Tailing Peak? Peak_Shape->Broad_Peak Optimize_MP OPTIMIZE MOBILE PHASE: 1. Add 20% IPA to Mobile Phase B 2. Heat Column to 60°C Broad_Peak->Optimize_MP Yes Recovery Step 4: Recovery Issues (Low Yield?) Broad_Peak->Recovery No (Sharp Peak) Optimize_MP->Recovery Plastic_Loss Use LoBind Tubes Avoid Glass (Hydrophobic Adsorption) Recovery->Plastic_Loss

Caption: Decision matrix for optimizing lipopeptide purification, prioritizing solubility, stationary phase hydrophobicity, and thermal parameters.

Module 4: Post-Purification & Handling
Q: I purified my peptide, but after lyophilization, I lost 50% of the mass. Where did it go?

A: It likely adsorbed to the plastic walls of your tube or the lyophilizer flask. Hydrophobic peptides migrate to surfaces to escape the aqueous environment as the volume reduces.

Handling Guidelines:

  • Plasticware: Use "LoBind" or "Low Retention" polypropylene tubes.[4] Standard polypropylene has hydrophobic patches that bind decyl chains avidly [1].

  • Lyophilization: Do not dry completely if possible. Lyophilize to a "fluff" or wet powder, but avoid "bone dry" states where the peptide forms a film on the glass that is impossible to resolubilize.

  • Re-dissolution: If the peptide sticks to the glass flask, add a small volume of TFE (Trifluoroethanol) or Acetic Acid to wash the walls before adding water/buffer.

References
  • Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. Source: National Institutes of Health (PMC). URL:[Link]

  • Peptide Isolation – Method Development Considerations. Source: Waters Corporation. URL:[Link][5]

  • The Effect of Reverse Phase Chain Length on Peptide Purification. Source: Teledyne ISCO Application Notes.[6] URL:[Link]

  • HPLC of Peptides and Proteins: Methods and Protocols. Source: Aguilar, M.-I. (Ed.).[7] Methods in Molecular Biology, Humana Press.[7] Context: Establishes the use of IPA and temperature for hydrophobic peptides.

Sources

Troubleshooting

Resolving difficult sequences involving lipophilic non-natural amino acids

Status: Operational Operator: Senior Application Scientist Ticket ID: LIP-NNAA-001 Subject: Troubleshooting Guide for Hydrophobic Non-Natural Amino Acid Sequences Mission Statement Welcome to the Advanced Peptide Synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: LIP-NNAA-001 Subject: Troubleshooting Guide for Hydrophobic Non-Natural Amino Acid Sequences

Mission Statement

Welcome to the Advanced Peptide Synthesis Support Center. You are likely here because your standard Fmoc/tBu protocol has failed. You are seeing deletion sequences, low crude purity, or resin that looks like "clumped sand" rather than a swollen gel.

When dealing with lipophilic non-natural amino acids (NNAAs) like Aib (aminoisobutyric acid) , N-methyl amino acids , or t-butyl glycine , you face two distinct enemies:

  • Steric Hindrance: The bulky side chain physically blocks the incoming activated amino acid.

  • Aggregation: Hydrophobic residues drive the peptide chains to collapse onto themselves (forming

    
    -sheets) rather than staying solvated, effectively "hiding" the N-terminus.
    

This guide replaces guesswork with a self-validating engineering approach.

Module 1: Pre-Synthesis Planning (The Foundation)

Q: My resin isn't swelling properly in DMF. What should I use for hydrophobic sequences?

A: Stop using Polystyrene (PS) resins immediately for these sequences. Hydrophobic peptide chains inside a hydrophobic PS matrix create a "dry" core that solvents cannot penetrate.

The Fix: Switch to ChemMatrix (100% PEG) or TentaGel (PEG-PS) resins.

  • Why: ChemMatrix is composed entirely of primary ether bonds.[1] It swells immensely in both polar (DMF/NMP) and non-polar (DCM) solvents, maintaining the peptide chains in a solvated, accessible state even when the sequence is greasy.

  • Validation: Before starting, swell your resin in DCM.[2] ChemMatrix beads should appear translucent and free-flowing. If they look opaque or clumped, the solvent is not penetrating.

Resin Selection Matrix

FeaturePolystyrene (PS)TentaGel (PEG-PS)ChemMatrix (100% PEG)
Swelling in DMF GoodExcellentSuperior
Swelling in DCM GoodGoodSuperior
Hydrophobic Performance Poor (High Aggregation)GoodBest (Gold Standard)
Loading Capacity High (0.8-1.2 mmol/g)Low (0.2-0.3 mmol/g)Medium (0.5-0.7 mmol/g)
Module 2: Coupling Optimization (Overcoming the Wall)

Q: I am seeing deletion sequences after my Aib or N-methyl residues. Is HATU enough?

A: HATU is excellent, but for sterically hindered NNAAs, it may not be sufficient. The steric bulk prevents the activated ester from approaching the amine.

The Protocol: The "Power Coupling" System For Aib, N-Me-AA, or adjacent bulky residues, use the following hierarchy.

  • Standard Hindrance (e.g., Cyclohexylalanine):

    • Reagent: HATU or COMU (1:1 equivalent to AA).

    • Base: HOAt (0.5 eq) added as a scavenger.

    • Condition: Double coupling (2 x 1 hour).

  • Extreme Hindrance (e.g., Aib-Aib, N-Me-N-Me):

    • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) .[3]

    • Mechanism: Converts the amino acid into an Acid Fluoride . Acid fluorides are smaller and more reactive than the OBt/OAt esters generated by HATU, allowing them to slip past steric barriers.

    • Protocol:

      • Dissolve AA (4 eq) + TFFH (4 eq) in dry DCM.

      • Add DIEA (8 eq).

      • Activate for 20 mins before adding to resin.

      • Couple for 2 hours at 45°C (if possible).

Q: Should I use microwave heating? A: Yes. Microwave energy (75°C for standard, 50°C for Cys/His) provides the kinetic energy to overcome the rotational barrier of bulky side chains.

  • Warning: Do NOT microwave coupling steps involving Fmoc-Cys(Trt)-OH or Fmoc-His(Trt)-OH above 50°C to avoid racemization.

CouplingLogic Start Select Coupling Strategy IsHindered Is the residue sterically hindered? (e.g., Aib, N-Me) Start->IsHindered IsAggregated Is the sequence aggregated? (Resin shrinking?) IsHindered->IsAggregated Yes Standard Standard Coupling (DIC/Oxyma or HBTU) IsHindered->Standard No Strong Strong Coupling (HATU/HOAt or COMU) IsAggregated->Strong No (Just Bulk) MagicMix Add Chaotropic Salts (0.4M LiCl in NMP) IsAggregated->MagicMix Yes (Aggregation) Extreme Extreme Coupling (TFFH / Acid Fluoride) Strong->Extreme If Aib-Aib or N-Me MagicMix->Extreme Combine for max power

Caption: Decision matrix for selecting coupling reagents based on steric hindrance and aggregation risks.

Module 3: Aggregation Breaking (The "Magic" Steps)

Q: My synthesis fails at the same spot every time (usually 8-12 residues in). The resin shrinks.[4][5] Why?

A: You have hit the onset of


-sheet aggregation. The peptide chains are hydrogen-bonding to each other (inter-chain) rather than the solvent.

The Fix: Structural Disruption You cannot "force" this with more reagents. You must break the structure.

  • Pseudoproline Dipeptides (The Gold Standard):

    • What: Dipeptides where Ser or Thr is protected as an oxazolidine (simulating a Proline kink).[6][7]

    • Action: This "kink" physically prevents

      
      -sheet formation, resetting the solvation properties of the chain.
      
    • Usage: Replace a native X-Ser or X-Thr pair in your sequence with a commercially available Fmoc-X-Ser(

      
      Me,Mepro)-OH dipeptide.
      
    • Self-Validation: The resin should re-swell significantly after this coupling.

  • Isoacyl Dipeptides:

    • What: Used if you don't have Ser/Thr. It introduces an ester bond (depsitpeptide) into the backbone.

    • Action: The ester cannot donate a Hydrogen bond, disrupting the

      
      -sheet network.
      
    • Post-Synthesis: A simple pH switch (pH 7.4 buffer) rearranges the ester back to the native amide bond after cleavage.

  • Chaotropic Solvent ("Magic Mixture"):

    • If you cannot change the sequence, change the environment.

    • Recipe: 0.4M LiCl (Lithium Chloride) in NMP.

    • Why: Lithium ions disrupt the hydrogen bonding network of the peptide backbone, forcing the chains apart.

Aggregation cluster_0 Standard Synthesis (Aggregated) cluster_1 With Pseudoproline (Solvated) A1 Peptide Chain A A2 Peptide Chain B A1->A2 H-Bonds (Beta Sheet) B1 Peptide Chain A (with Kink) Solvent Solvent (NMP) B1->Solvent Solvation B2 Peptide Chain B (with Kink) B2->Solvent Solvation Action Insert Pseudoproline cluster_1 cluster_1 Action->cluster_1 cluster_0 cluster_0 cluster_0->Action

Caption: Mechanism of Pseudoproline dipeptides disrupting inter-chain hydrogen bonding to restore solvation.

Module 4: Monitoring & Cleavage (The Exit Strategy)

Q: The Kaiser test is negative (yellow), but my mass spec shows a deletion. Why?

A: The Kaiser test relies on ninhydrin reacting with primary amines.

  • N-Methyl/Proline: These are secondary amines. Kaiser will always be negative (or faint red), leading to false confidence.

  • Aggregation: If the N-terminus is buried in a hydrophobic clump, the ninhydrin cannot reach it.

The Fix: Use the Chloranil Test or p-Nitrophenol ester test . These are more sensitive to secondary amines and less prone to false negatives in aggregated sequences.

Q: I cleaved the peptide, added cold ether, but nothing precipitated. It's just a yellow oil.

A: Highly lipophilic peptides often dissolve in ether/TFA mixtures rather than precipitating. Do not discard the supernatant!

Recovery Protocol:

  • Evaporation: Use a stream of nitrogen to blow off the ether and most of the TFA.

  • Dilution: Dissolve the oily residue in 50% Acetonitrile/Water (or pure Acetic Acid if very insoluble).

  • Lyophilization: Freeze and lyophilize the solution directly. You will obtain a powder which can then be purified via HPLC.

  • Alternative: If the peptide is extremely hydrophobic, dissolve the crude oil in HFIP (Hexafluoroisopropanol) before injecting onto the HPLC.

References
  • ChemMatrix Resin Performance: Garcia-Martin, F., et al. (2006).[8] "ChemMatrix, a Poly(ethylene glycol)-Based Support for the Solid-Phase Synthesis of Complex Peptides."[8][9] J. Comb. Chem.Link[8]

  • Pseudoproline Mechanism: Wöhr, T., & Mutter, M. (1995).[7] "Pseudo-prolines in peptide synthesis: Direct insertion of serine and threonine derived oxazolidines in dipeptides." Tetrahedron Letters. Link

  • Coupling Reagents (HATU/COMU): El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link

  • Acid Fluorides (TFFH) for Aib: Wenschuh, H., et al. (1995). "Stepwise automated solid phase synthesis of naturally occurring peptaibols using Fmoc amino acid fluorides." J. Org. Chem.Link

  • Microwave Synthesis: Collins, J.M., et al. (2014). "Microwave-Enhanced Solid-Phase Peptide Synthesis." CEM Corp / PubMed. Link

Sources

Optimization

Reducing side reactions during Fmoc removal of lipidated amino acids

To: Research & Development Team From: Senior Application Scientist, Peptide Chemistry Division Subject: Technical Guide: Optimizing Fmoc Removal for Lipidated Amino Acids Introduction: The "Hydrophobic Trap" in Lipopepti...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Peptide Chemistry Division Subject: Technical Guide: Optimizing Fmoc Removal for Lipidated Amino Acids

Introduction: The "Hydrophobic Trap" in Lipopeptide Synthesis

Synthesizing lipidated peptides (e.g., palmitoylated or myristoylated sequences) introduces a fundamental paradox in Solid Phase Peptide Synthesis (SPPS). The hydrophobic lipid tail induces on-resin aggregation, effectively shielding the N-terminal Fmoc group from reagents.

The Paradox:

  • Aggregation requires longer deprotection times or stronger bases to drive the reaction to completion.

  • Lipid Instability (and the peptide backbone itself) demands shorter exposure to bases to prevent hydrolysis, aspartimide formation, and base-catalyzed

    
    -elimination.
    

This guide provides the technical protocols to resolve this paradox. We move beyond standard 20% Piperidine/DMF to advanced cocktails that maintain solubility while suppressing deleterious side reactions.

Module 1: Critical Side Reactions & Mechanistic Causality

Before optimizing the protocol, we must understand the specific threats introduced by the lipid moiety during Fmoc removal.

Aspartimide Formation (The "Slow Reaction" Penalty)
  • Mechanism: Under basic conditions, the nitrogen of the amide bond attacks the side-chain ester of Aspartic acid (Asp), forming a succinimide ring (Aspartimide). This ring opens to form

    
    - and 
    
    
    
    -aspartyl peptides.
  • Lipid Connection: Because lipidated peptides aggregate, researchers often extend deprotection times. Prolonged exposure to piperidine exponentially increases aspartimide formation , particularly in Asp-Gly, Asp-Ser, and Asp-Thr motifs.

Dibenzofulvene (DBF) Adducts on Lipid Tails
  • Mechanism: Fmoc removal releases Dibenzofulvene (DBF).[1][2][3] Standard piperidine acts as both a base and a scavenger, trapping DBF.[2]

  • Lipid Connection: If the lipid tail contains nucleophilic sites (e.g., unsaturated bonds or unmasked heteroatoms) and the scavenging is inefficient due to aggregation, DBF will irreversibly alkylate the lipid tail , ruining the molecule.

Diketopiperazine (DKP) Formation
  • Mechanism: An intramolecular attack by the N-terminal amine on the C-terminal ester linkage, cleaving the dipeptide from the resin.

  • Lipid Connection: Highly prevalent if the lipidated amino acid is near the C-terminus (positions 2 or 3), as the bulky lipid forces the backbone into a cis-conformation favorable for cyclization.

Module 2: Strategic Troubleshooting & Protocols

Strategy A: The "Lipid-Safe" Deprotection Cocktail

Standard 20% Piperidine is often too harsh and promotes aspartimide. We replace it with a DBU/Piperazine system.

The Logic:

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A non-nucleophilic, stronger base. It removes Fmoc faster (kinetic advantage), allowing shorter reaction times.

  • Piperazine: A milder secondary amine than piperidine. It acts as the DBF Scavenger (DBU cannot scavenge DBF).

  • HOBt (1-Hydroxybenzotriazole): An acidic additive that suppresses aspartimide formation by protonating the amide backbone, making it less nucleophilic.

Table 1: Comparative Deprotection Cocktails

Cocktail ComponentStandard ProtocolRecommended Lipid Protocol Function
Base 20% Piperidine2% DBU + 5% Piperazine Fmoc Removal (DBU is faster/non-nucleophilic)
Solvent DMFNMP or 50% DCM / 50% DMF Solvation of hydrophobic lipid tails
Additive None0.1 M HOBt Aspartimide Suppression
Reaction Time 2 x 10 min2 x 3 min Minimize base exposure
Strategy B: Solvation Engineering (Breaking Aggregation)

If the reagents cannot reach the Fmoc group, the reaction fails.

The Protocol: For peptides containing Palmitoyl (C16) or Stearoyl (C18) chains, pure DMF is often insufficient.

  • Switch Solvent: Use NMP (N-Methyl-2-pyrrolidone) as the primary solvent. It disrupts hydrogen bonding better than DMF.

  • Binary Mixture: If NMP fails, use DCM/DMF (1:1) . The DCM solvates the lipid; the DMF maintains polarity for the salt bridges.

  • Temperature: Elevate to 40°C carefully. (Warning: Do not exceed 45°C with Cys/His/Arg present to avoid racemization).

Module 3: Visualizing the Decision Pathway

The following diagram illustrates the logical flow for selecting the correct deprotection strategy based on your specific lipid/sequence constraints.

FmocStrategy Start Start: Fmoc Removal Step CheckSeq Analyze Sequence & Lipid Position Start->CheckSeq IsAggregating Is the sequence highly hydrophobic? CheckSeq->IsAggregating IsAspProne Contains Asp-Gly, Asp-Ser, or Asp-Thr? IsAggregating->IsAspProne No SolventSwitch Solvent Switch: Use NMP or DCM/DMF (1:1) IsAggregating->SolventSwitch Yes IsCTerm Is Lipid at Pos 2 or 3 (C-Term)? IsAspProne->IsCTerm No CocktailSwitch Cocktail Switch: 2% DBU + 5% Piperazine + 0.1M HOBt IsAspProne->CocktailSwitch Yes (Risk: Aspartimide) StdProtocol Standard Protocol: 20% Piperidine/DMF IsCTerm->StdProtocol No TritylLinker Resin Switch: Use 2-CTC Resin (Steric protection) IsCTerm->TritylLinker Yes (Risk: DKP) SolventSwitch->IsAspProne ShortTime Kinetic Control: 2 x 3 min cycles CocktailSwitch->ShortTime ShortTime->CheckSeq Next Cycle TritylLinker->CocktailSwitch

Caption: Decision Logic for Fmoc Deprotection in Lipidated Peptides. Blue: Analysis; Yellow: Decision Points; Red: Chemical Intervention; Green: Physical/Support Intervention.

Detailed Experimental Protocol: The "0.1 M HOBt/DBU" Method

Objective: Remove Fmoc from a growing peptide chain containing a Palmitoyl-Lysine residue without causing aspartimide rearrangement or lipid aggregation.

Reagents:

  • Deprotection Solution: 2% v/v DBU, 5% wt/v Piperazine, 0.1 M HOBt in NMP.

  • Wash Solvent: NMP (HPLC Grade).

Step-by-Step:

  • Swelling: Ensure the resin is fully swollen in NMP (not DMF) for 10 minutes prior to the step.

  • Drain: Remove the swelling solvent completely.

  • Short Cycle 1 (Flash): Add the Deprotection Solution (approx. 5 mL per gram of resin). Agitate vigorously for 3 minutes .

    • Why? This removes the bulk of the Fmoc and scavenges the initial surge of DBF.

  • Drain & Wash: Drain rapidly and wash with NMP (1x).

  • Short Cycle 2 (Completion): Add fresh Deprotection Solution. Agitate for 3-5 minutes .

    • Why? DBU is fast. Extending beyond 5 minutes risks side reactions.

  • Extensive Wash: Drain and wash with NMP (5x) followed by DCM (3x) to remove all traces of DBU.

    • Critical: Residual DBU will cause racemization during the next coupling step.

  • QC Step (The Kaiser Test): Perform a Kaiser test. If the beads are not deep blue, do not increase time . Instead, repeat the "Short Cycle" with fresh reagents.

Frequently Asked Questions (FAQs)

Q1: My lipidated peptide is precipitating during the wash steps. What should I do? A: This is common with C16/C18 lipids. Switch your wash solvent to DCM (Dichloromethane) or a THF/DMF mixture. The chlorinated or ether-based solvents solvate the aliphatic tails better than pure amides like DMF.

Q2: Can I use DBU without Piperazine? A: Absolutely not. DBU is a non-nucleophilic base; it will remove the Fmoc group to release Dibenzofulvene (DBF), but it cannot scavenge DBF.[4] The free DBF will polymerize or alkylate your peptide. You must add a scavenger (Piperazine, Piperidine, or a thiol).

Q3: I see a "mass +18" peak in my LC-MS after synthesis. Is this hydrolysis? A: It is likely Aspartimide hydrolysis . The mass of Aspartimide is M-18 (loss of water). When it hydrolyzes during workup, it returns to M (Asp) or M (iso-Asp). If you see M-18 peaks before workup, or split peaks with the same mass (Asp vs iso-Asp) after workup, your deprotection conditions were too basic. Use the HOBt/DBU protocol above.

Q4: Why not just use 50% Piperidine to force the reaction? A: Increasing Piperidine concentration increases the basicity and the dielectric constant, but it often worsens aggregation (the "salting out" effect of high reagent concentration). It also drastically accelerates aspartimide formation. Better solvation (NMP/DCM) is superior to higher base concentration.

References

  • Yang, Y., & Hansen, L. (2022).[5] Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis.[5][6][7] ACS Omega, 7(13), 11341–11351.

  • Behrendt, R., White, P., & Offer, J. (2016).[8] Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.

  • Hachmann, J., & Lebl, M. (2006). Search for improved Fmoc deprotection reagents.

  • Paradisio, A., et al. (2012). Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis.[8][9] Organic Letters, 14(12). (Describes the HOBt additive effect).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Hydrophobicity of O-decyl and O-octyl Serine Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and biotechnological research, the physicochemical properties of molecules are paramount to their function and applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and biotechnological research, the physicochemical properties of molecules are paramount to their function and application. Among these, hydrophobicity stands out as a critical determinant for processes ranging from drug delivery to protein stabilization. This guide provides an in-depth comparison of the hydrophobicity of two closely related amphiphilic amino acid derivatives: O-decyl-L-serine and O-octyl-L-serine. By understanding the subtle yet significant differences imparted by a two-carbon variance in their alkyl chains, researchers can make more informed decisions in the design of novel therapeutics, delivery systems, and research tools.

Introduction: The Significance of Tunable Hydrophobicity

O-alkylated serine derivatives are valuable molecules that merge the structural features of amino acids with the amphiphilic properties of surfactants.[1] Their structure, consisting of a polar serine headgroup and a nonpolar alkyl tail, allows them to self-assemble in aqueous environments and interact with biological membranes. The length of the alkyl chain is a key modulator of their hydrophobicity, directly influencing their behavior and efficacy in various applications.

The choice between an O-decyl (C10) and an O-octyl (C8) derivative is often a critical design parameter. A longer alkyl chain generally leads to increased hydrophobicity, which can enhance interactions with lipid bilayers but may also decrease aqueous solubility. This guide will explore these differences through two key experimental metrics: the hydrophobicity index (log P) and the critical micelle concentration (CMC) .

Structural and Physicochemical Comparison

The fundamental difference between O-decyl- and O-octyl-L-serine lies in the length of the ether-linked alkyl chain. This seemingly minor variation has a cascading effect on the molecule's overall physicochemical properties.

Caption: Structural difference between O-octyl and O-decyl serine.

Table 1: Comparative Physicochemical Properties

PropertyO-octyl-L-serineO-decyl-L-serineRationale for Difference
Molecular Formula C11H23NO3C13H27NO3Two additional methylene groups in the decyl chain.
Molecular Weight 217.31 g/mol 245.36 g/mol Increased mass from the two extra carbons and associated hydrogens.
Predicted log P (XLogP3) -0.5[2]~0.5 (estimated)The addition of each -CH2- group typically increases the log P value by approximately 0.5.[3]
Critical Micelle Concentration (CMC) HigherLowerThe greater hydrophobicity of the decyl chain provides a stronger driving force for micellization to minimize contact with water.[4]
Aqueous Solubility HigherLowerThe larger nonpolar alkyl chain of the decyl derivative reduces its favorable interactions with polar water molecules.

Note: Experimental values can vary based on conditions like pH and temperature. The log P for O-decyl-L-serine is an estimation based on the established contribution of methylene groups to lipophilicity.

Experimental Determination of Hydrophobicity

To empirically compare these derivatives, two standard experimental procedures are indispensable. The following sections detail the protocols and the scientific reasoning behind the methodological choices.

Experimental_Workflow cluster_Start Sample Preparation cluster_HPLC Method 1: RP-HPLC for Hydrophobicity Index cluster_CMC Method 2: Pyrene Fluorescence for CMC Prep_Octyl Prepare O-octyl-serine stock solution HPLC_Inject Inject sample onto C18 column Prep_Octyl->HPLC_Inject CMC_Series Prepare serial dilutions of each derivative Prep_Octyl->CMC_Series Prep_Decyl Prepare O-decyl-serine stock solution Prep_Decyl->HPLC_Inject Prep_Decyl->CMC_Series HPLC_Elute Elute with gradient of Acetonitrile/Water + 0.1% TFA HPLC_Inject->HPLC_Elute HPLC_Detect Detect at 214 nm HPLC_Elute->HPLC_Detect HPLC_Analyze Compare retention times (k') (Decyl > Octyl) HPLC_Detect->HPLC_Analyze CMC_Pyrene Add fixed concentration of pyrene probe CMC_Series->CMC_Pyrene CMC_Measure Measure fluorescence emission (Ex: 335nm) CMC_Pyrene->CMC_Measure CMC_Analyze Plot I1/I3 ratio vs. concentration Determine inflection point (CMC) CMC_Measure->CMC_Analyze

Caption: Workflow for comparing hydrophobicity of serine derivatives.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for quantifying the relative hydrophobicity of molecules.[5][6] The principle is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.[7] More hydrophobic molecules interact more strongly with the stationary phase, resulting in longer retention times.

Protocol: RP-HPLC Analysis

  • System Preparation:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water. Causality: TFA acts as an ion-pairing agent to ensure consistent protonation of the amino and carboxylic acid groups, leading to sharper peaks.

    • Mobile Phase B: 0.1% TFA in acetonitrile. Causality: Acetonitrile is the organic modifier; increasing its concentration decreases the polarity of the mobile phase, eluting the analytes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 214 nm. Causality: This wavelength is suitable for detecting the peptide bond and carboxyl group of the serine backbone.

  • Sample Preparation:

    • Prepare 1 mg/mL stock solutions of O-octyl-L-serine and O-decyl-L-serine in a 50:50 mixture of Mobile Phase A and B.

  • Execution:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.

    • Inject 10 µL of each sample.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Hold at 95% Mobile Phase B for 5 minutes.

    • Return to initial conditions and re-equilibrate for 5 minutes between injections.

  • Data Analysis:

    • Record the retention time (t_R_) for each compound.

    • The hydrophobicity index (k') is proportional to the retention time. A longer retention time for the O-decyl derivative will quantitatively confirm its higher hydrophobicity.[8]

The CMC is the concentration of a surfactant above which micelles begin to form.[4] This is a key indicator of the molecule's tendency to self-assemble, which is driven by hydrophobicity. The pyrene fluorescence assay is a highly sensitive method for determining CMC.[9][10] Pyrene's fluorescence emission spectrum is sensitive to the polarity of its microenvironment.[11] In a polar aqueous solution (below the CMC), the ratio of the first to the third vibronic peaks (I1/I3) is high. When micelles form, pyrene partitions into their hydrophobic core, causing a significant decrease in the I1/I3 ratio.[11]

Protocol: Pyrene Fluorescence Assay

  • Materials:

    • O-octyl-L-serine and O-decyl-L-serine.

    • Pyrene stock solution (0.2 mM in acetone).

    • High-purity water.

    • Glass vials.

  • Sample Preparation:

    • Prepare stock solutions of each serine derivative (e.g., 10 mM) in high-purity water.

    • Create a series of dilutions for each derivative, bracketing the expected CMC. The concentration range for the decyl derivative should be lower than that for the octyl derivative.

    • Aliquot 10 µL of the pyrene stock solution into each vial.

    • Evaporate the acetone completely under a stream of nitrogen or in a vacuum desiccator. Causality: This leaves a thin film of pyrene, preventing solvent interference with the fluorescence measurement.[10]

    • Add 2 mL of each serine derivative dilution to the vials.

    • Allow the solutions to equilibrate overnight with gentle agitation to ensure pyrene solubilization.

  • Execution:

    • Use a spectrofluorometer to measure the emission spectrum of each sample from 350 nm to 450 nm, with an excitation wavelength of 335 nm.

    • Record the fluorescence intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.

  • Data Analysis:

    • Calculate the I1/I3 ratio for each concentration.

    • Plot the I1/I3 ratio as a function of the logarithm of the surfactant concentration.

    • The data will form a sigmoidal curve. The CMC is determined from the inflection point of this curve, which represents the concentration at which pyrene begins to enter the hydrophobic micellar cores.[9][11] The O-decyl derivative is expected to show a lower CMC value.

Implications for Research and Drug Development

The choice between O-octyl and O-decyl serine derivatives is dictated by the specific requirements of the application.

  • Solubilization of Membrane Proteins: Membrane proteins require a hydrophobic environment, often provided by detergent micelles, to maintain their native structure and function once extracted from the lipid bilayer.[12] The more hydrophobic O-decyl serine, with its lower CMC, may be a more efficient solubilizing agent at lower concentrations.[13] However, its stronger hydrophobic character could also be more denaturing for sensitive proteins. The milder O-octyl serine might be preferable for preserving protein activity, even if required at a higher concentration.

  • Drug Delivery Systems: As building blocks for liposomes or self-assembling micelles, these derivatives can encapsulate hydrophobic drugs, improving their solubility and bioavailability.[14][15] The larger hydrophobic core of micelles formed from O-decyl serine could accommodate larger drug molecules. Conversely, the higher CMC of O-octyl serine might result in less stable micelles that release their cargo more readily upon dilution in the bloodstream.

  • Peptide and Lipopeptide Synthesis: When incorporated into peptides, these non-canonical amino acids can modulate the overall hydrophobicity, influencing peptide folding, membrane interaction, and pharmacokinetic properties.[16] The O-decyl derivative will impart a greater increase in lipophilicity, which could enhance membrane permeability but might also increase the risk of aggregation or non-specific binding.

Conclusion

The two-carbon difference between O-octyl-L-serine and O-decyl-L-serine provides a critical tool for fine-tuning molecular hydrophobicity. The O-decyl derivative is demonstrably more hydrophobic, characterized by a longer retention time in RP-HPLC and a lower critical micelle concentration. This increased hydrophobicity makes it a more potent surfactant but also reduces its aqueous solubility. The O-octyl derivative offers a more moderate amphiphilicity, providing a balance between hydrophobic interactions and aqueous compatibility.

By employing the rigorous experimental protocols detailed in this guide, researchers can effectively characterize these and similar molecules, enabling a rational design approach for the development of advanced therapeutics and research tools.

References

  • Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent Technologies. [Link]

  • Zhang, R., et al. (2018). Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 376(2111), 20170099. [Link]

  • Mohr, A., et al. (2007). A New Pyrene-Based Fluorescent Probe for the Determination of Critical Micelle Concentrations. The Journal of Physical Chemistry B, 111(45), 12985–12992. [Link]

  • Wolfenden, R. (2007). Experimental Measures of Amino Acid Hydrophobicity and the Topology of Transmembrane and Globular Proteins. The Journal of General Physiology, 129(5), 357–362. [Link]

  • Al Musaimi, O., et al. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. Molecules, 28(16), 6173. [Link]

  • Breyton, C., et al. (2022). Influence of Hydrophobic Groups Attached to Amphipathic Polymers on the Solubilization of Membrane Proteins along with Their Lipids. Analytical Chemistry, 94(41), 14319–14328. [Link]

  • Sereda, T. J., et al. (1994). Hydrophobicity indices for amino acid residues as determined by HPLC. Journal of Chromatography A, 676(2), 139-153. [Link]

  • CUSABIO. (n.d.). Detergents Applications in Membrane Proteins Research. CUSABIO. [Link]

  • Hessa, T., et al. (2021). Local Bilayer Hydrophobicity Modulates Membrane Protein Stability. Journal of the American Chemical Society, 143(3), 1533–1544. [Link]

  • Wolfenden, R. (2007). Experimental measures of amino acid hydrophobicity and the topology of transmembrane and globular proteins. The Journal of General Physiology, 129(5), 357-62. [Link]

  • Minick, D. J., et al. (1987). A comprehensive method for determining hydrophobicity constants by reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 386, 191-206. [Link]

  • Ciogli, A., et al. (2023). Estimating the hydrophobicity extent of molecular fragments using reversed-phase liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 234, 115569. [Link]

  • Yamagami, C., et al. (2002). Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. Bioorganic & Medicinal Chemistry, 10(12), 4045-4053. [Link]

  • Chow, C. W. K., et al. (2004). Determination of hydrophobicity of NOM by RP-HPLC, and the effect of pH and ionic strength. Water Science and Technology, 50(12), 1-8. [Link]

  • JoVE. (2023, April 30). Video: Detergent Purification of Membrane Proteins. Journal of Visualized Experiments. [Link]

  • Kumar, P., & Kumar, A. (2023). Analytical Method Development and Validation by RP-HPLC technique: a Review. International Journal of Pharmaceutical Sciences and Research, 14(3), 1000-1010. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). The Role of Amino Acid Derivatives in Pharmaceutical Innovation. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Wikipedia. (n.d.). Critical micelle concentration. Wikipedia. [Link]

  • White, S. H. (2011, April 21). Experimentally Determined Hydrophobicity Scales. Stephen White Laboratory, UC Irvine. [Link]

  • DataPhysics Instruments. (n.d.). Critical micelle formation concentration explained. DataPhysics Instruments. [Link]

  • Higuchi, Y., et al. (2018). Development of Serine Modification-based Kidney-targeted Drug Delivery System. YAKUGAKU ZASSHI, 138(8), 995-1001. [Link]

  • Nanoscience Instruments. (n.d.). Critical Micelle Concentration (CMC). Nanoscience Instruments. [Link]

  • KRÜSS Scientific. (n.d.). Critical micelle concentration (CMC) and surfactant concentration. KRÜSS Scientific. [Link]

  • Anonymous. (n.d.). Determination of the critical micelle concentration. Course Hero. [Link]

  • National Center for Biotechnology Information. (n.d.). Serine octanoate (ester). PubChem. [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

  • Lefranc, M.-P. (2021, October 6). IMGT classes of the 20 common amino acids. IMGT, the international ImMunoGeneTics information system®. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs. [Link]

  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. [Link]

  • Lins, L., et al. (2016). 50 Years of Amino Acid Hydrophobicity Scales: Revisiting the Capacity for Peptide Classification. Journal of Theoretical Biology, 404, 1-9. [Link]

  • Camarero, J. A., et al. (1999). Preparation and application of O-amino-serine, Ams, a new building block in chemoselective ligation chemistry. Journal of Peptide Science, 5(12), 582-592. [Link]

  • Wang, Y., & Lucy, C. A. (2012). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Journal of Pharmaceutical and Biomedical Analysis, 66, 16-21. [Link]

  • Benner, N. L., et al. (2019). Oligo(serine ester) Charge-Altering Releasable Transporters: Organocatalytic Ring-Opening Polymerization and Potent mRNA Delivery. Journal of the American Chemical Society, 141(21), 8416–8421. [Link]

Sources

Comparative

A Comparative Guide to the Validation of Chirality in the Synthesis of (S)-Fmoc-2-amino-3-decyloxy-propionic acid

For Researchers, Scientists, and Drug Development Professionals In the realm of peptide synthesis and drug development, the stereochemical integrity of amino acid building blocks is paramount. The introduction of a singl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis and drug development, the stereochemical integrity of amino acid building blocks is paramount. The introduction of a single incorrect enantiomer can drastically alter the biological activity and pharmacological properties of a peptide therapeutic. This guide provides an in-depth technical comparison of methodologies for validating the chirality of (S)-Fmoc-2-amino-3-decyloxy-propionic acid, a non-proteinogenic amino acid with a lipophilic side chain. We will explore a common synthetic route and critically evaluate various analytical techniques for ensuring the desired enantiomeric purity.

I. Synthesis of (S)-Fmoc-2-amino-3-decyloxy-propionic acid: A Practical Approach

The synthesis of (S)-Fmoc-2-amino-3-decyloxy-propionic acid can be efficiently achieved from the readily available and enantiomerically pure starting material, (S)-Fmoc-serine. The key transformation is the etherification of the hydroxyl group on the serine side chain, a reaction that must be performed under conditions that minimize racemization of the sensitive α-carbon. A widely employed and reliable method for this purpose is the Williamson ether synthesis.[1][2]

The rationale behind this choice lies in the reaction's generally mild conditions and high efficiency for forming ethers from an alkoxide and a primary alkyl halide.[1][3] In this case, the alkoxide is generated from the hydroxyl group of (S)-Fmoc-serine, and the decyl group is introduced using a primary alkyl halide, such as 1-bromodecane. To prevent the acidic proton of the carboxylic acid from interfering with the base-mediated alkoxide formation, it is advantageous to first protect the carboxyl group, typically as an ester (e.g., methyl or benzyl ester). This protecting group can then be removed in the final step to yield the desired carboxylic acid.

Experimental Protocol: Synthesis via Williamson Ether Synthesis

Step 1: Esterification of (S)-Fmoc-serine

  • Dissolve (S)-Fmoc-serine in a suitable solvent, such as methanol.

  • Add a catalytic amount of a strong acid (e.g., thionyl chloride or concentrated sulfuric acid) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Neutralize the reaction mixture and extract the product, (S)-Fmoc-serine methyl ester.

  • Purify the product by column chromatography.

Step 2: O-Alkylation with 1-Bromodecane

  • Dissolve the (S)-Fmoc-serine methyl ester in an aprotic polar solvent like N,N-dimethylformamide (DMF).[4]

  • Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to form the alkoxide.

  • Slowly add 1-bromodecane to the reaction mixture.

  • Allow the reaction to proceed at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction carefully with water and extract the product, (S)-Fmoc-2-amino-3-decyloxy-propionic acid methyl ester.

  • Purify the product by column chromatography.

Step 3: Saponification of the Methyl Ester

  • Dissolve the purified methyl ester in a mixture of a suitable organic solvent (e.g., THF or methanol) and an aqueous solution of a base, such as lithium hydroxide or sodium hydroxide.

  • Stir the reaction at room temperature until the ester is fully hydrolyzed (monitored by TLC).

  • Acidify the reaction mixture to protonate the carboxylate.

  • Extract the final product, (S)-Fmoc-2-amino-3-decyloxy-propionic acid.

  • Purify by recrystallization or column chromatography.

Diagram of the Synthetic Workflow

Synthesis_Workflow Start (S)-Fmoc-serine Ester Esterification (MeOH, H+) Start->Ester Alkylation O-Alkylation (1-Bromodecane, NaH, DMF) Ester->Alkylation Saponification Saponification (LiOH, THF/H2O) Alkylation->Saponification Product (S)-Fmoc-2-amino-3-decyloxy-propionic acid Saponification->Product HPLC_Workflow Sample Synthesized Product HPLC Chiral HPLC System (Polysaccharide CSP) Sample->HPLC Racemic Racemic Standard Racemic->HPLC Chromatogram Chromatogram HPLC->Chromatogram Analysis Data Analysis (Peak Integration, ee% Calculation) Chromatogram->Analysis NMR_Validation cluster_0 Without Chiral Solvating Agent cluster_1 With Chiral Solvating Agent Single Peak Single Peak for (S) and (R) enantiomers Split Peaks Separate Peaks for (S) and (R) diastereomeric complexes Enantiomers (S) and (R) Enantiomers Enantiomers->Single Peak Diastereomeric Complexes Diastereomeric Complexes Enantiomers->Diastereomeric Complexes + Chiral Solvating Agent Diastereomeric Complexes->Split Peaks

Sources

Validation

Comparative Stability Guide: Ether-Linked vs. Ester-Linked Lipidated Amino Acids

Executive Summary This guide provides a technical comparison between ether-linked and ester-linked lipidated amino acids, focusing on their stability profiles in physiological environments. For drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between ether-linked and ester-linked lipidated amino acids, focusing on their stability profiles in physiological environments. For drug development professionals, the choice between these linkers represents a critical trade-off: ester linkages offer tunable biodegradability via ubiquitous hydrolytic enzymes, while ether linkages provide superior chemical robustness and resistance to plasma degradation, necessitating specific hepatic metabolism for clearance.

Chemical & Mechanistic Basis of Stability

The fundamental difference in stability stems from the electronic structure of the linkage and the specific enzymatic machinery capable of degrading it.

Electronic and Steric Factors
  • Ester Linkage (-COO-): The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack by water (hydrolysis) or active site serine residues in hydrolases. The resonance stabilization of the leaving group (carboxylate) facilitates cleavage.

  • Ether Linkage (-C-O-C-): Lacks the electrophilic carbonyl carbon. The C-O bond is significantly stronger (bond dissociation energy ~360 kJ/mol) and non-polarizable compared to the ester bond. It is chemically inert to hydrolysis under physiological pH (7.4) and resistant to nucleophilic attack.

Enzymatic Degradation Pathways
  • Ester-Linked Conjugates: Rapidly degraded by esterases (e.g., carboxylesterases, butyrylcholinesterase) and lipases present in high concentrations in plasma and the cytosol. This results in relatively short half-lives (

    
    ), often minutes to hours.
    
  • Ether-Linked Conjugates: Resistant to plasma esterases. Degradation requires Alkylglycerol Monooxygenase (AGMO) , a specific tetrahydrobiopterin-dependent enzyme localized primarily in the endoplasmic reticulum (ER) of hepatic cells. This restricts degradation to the liver, granting ether conjugates significantly prolonged circulation times.

Pathway Visualization

The following diagram illustrates the divergent metabolic fates of these conjugates.

degradation_pathways Substrate_Ester Ester-Linked Conjugate Enzyme_Esterase Plasma Esterases (Carboxylesterase) Substrate_Ester->Enzyme_Esterase Rapid Hydrolysis Substrate_Ether Ether-Linked Conjugate Substrate_Ether->Enzyme_Esterase Resistant Enzyme_AGMO Alkylglycerol Monooxygenase (Hepatic ER) Substrate_Ether->Enzyme_AGMO Slow, Specific Oxidation Product_Acid Free Amino Acid + Fatty Acid Enzyme_Esterase->Product_Acid Product_Aldehyde Free Amino Acid + Fatty Aldehyde Enzyme_AGMO->Product_Aldehyde

Caption: Divergent metabolic pathways. Esters are cleaved ubiquitously in plasma; Ethers require specific hepatic AGMO activity.

Comparative Performance Analysis

The following data summarizes the stability metrics derived from standard pharmacokinetic assays.

Stability Metrics Table
FeatureEster-Linked ConjugateEther-Linked Conjugate
Plasma Stability (

)
Low to Moderate (< 1 h to ~12 h)High (> 24 h)
Mechanism of Instability Hydrolysis (Chemical & Enzymatic)Oxidative Cleavage (AGMO)
Primary Clearance Site Plasma, Liver, CytosolLiver (Microsomes)
pH Sensitivity Labile at pH > 8.0 and pH < 4.0Stable across pH 2.0 – 10.0
Membrane Permeability Moderate (More fluid membrane)Low (Tighter membrane packing)
Drug Release Profile Burst/Fast ReleaseSustained/Slow Release
Biological Implications[1][2]
  • Circulation Time: Ether-linked lipids (e.g., plasmanyl lipids) mimic archaeal lipids, forming tightly packed, stable vesicles that evade rapid clearance. This makes them ideal for long-circulating liposomes or sustained-release prodrugs.

  • Safety Profile: The degradation of ether lipids produces fatty aldehydes, which must be detoxified by fatty aldehyde dehydrogenase (FALDH).[1][2][3] Accumulation of fatty aldehydes can be cytotoxic, a risk factor not present with ester hydrolysis (which yields fatty acids).

Experimental Protocols for Stability Assessment

To objectively compare these conjugates, researchers must employ a Self-Validating Dual-Assay System : Plasma Stability (for esterase activity) and Microsomal Stability (for AGMO activity).

Protocol 1: In Vitro Plasma Stability (Esterase Screen)

Objective: Quantify the susceptibility of the linkage to circulating hydrolases.

  • Preparation:

    • Thaw pooled human/rat plasma at 37°C. Centrifuge at 3,000 x g for 5 min to remove particulates.

    • Prepare a 10 mM stock of the test compound (Ester vs. Ether conjugate) in DMSO.

  • Incubation:

    • Spike plasma to a final compound concentration of 10 µM (0.1% DMSO final).

    • Incubate in a shaking water bath at 37°C.

  • Sampling:

    • Withdraw 50 µL aliquots at

      
       min.
      
  • Quenching & Extraction:

    • Immediately add 200 µL ice-cold Acetonitrile containing Internal Standard (IS).

    • Vortex for 30s; Centrifuge at 10,000 x g for 10 min at 4°C.

  • Analysis:

    • Analyze supernatant via LC-MS/MS. Monitor the disappearance of the parent mass and appearance of the hydrolytic product (Parent - Lipid mass).

Protocol 2: Liver Microsomal Stability (AGMO Screen)

Objective: Assess ether-specific degradation via the cytochrome P450-like AGMO system. Note: AGMO requires Tetrahydrobiopterin (


) as a cofactor, which is not standard in typical microsomal stability assays.
  • System Setup:

    • Use Liver Microsomes (Human/Rat) at 0.5 mg protein/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Cofactor Mix (Critical Step):

    • Standard NADPH regenerating system (for P450s).

    • Add exogenous Tetrahydrobiopterin (

      
      )  to 100 µM final concentration (Essential for AGMO activity).
      
  • Reaction:

    • Pre-incubate microsomes + cofactors for 5 min at 37°C.

    • Initiate with 1 µM test compound.

  • Sampling & Analysis:

    • Sample at

      
       min.
      
    • Quench and analyze as above.

    • Validation: Ether conjugates should show degradation only in the presence of

      
      .
      
Workflow Visualization

experimental_protocol cluster_plasma Assay A: Plasma Stability cluster_microsome Assay B: Microsomal Stability (+BH4) Start Test Compound (10 mM DMSO) Plasma Pooled Plasma (37°C) Start->Plasma Micro Liver Microsomes + NADPH + BH4 Start->Micro Est_Result Result: Ester Hydrolysis (Fast Decay) Plasma->Est_Result Incubate 0-4h Analysis LC-MS/MS Quantification (% Remaining vs Time) Est_Result->Analysis Eth_Result Result: Ether Oxidation (Slow Decay) Micro->Eth_Result Incubate 0-1h Eth_Result->Analysis

Caption: Dual-assay workflow to distinguish general hydrolytic instability (Plasma) from specific oxidative metabolism (Microsomes).

References

  • Guler, S. D., et al. (2009).[4][5] "Effects of ether vs. ester linkage on lipid bilayer structure and water permeability."[6] Chemistry and Physics of Lipids. Link

  • Watschinger, K., et al. (2013). "Alkylglycerol Monooxygenase."[7][1][3][8] Proceedings of the National Academy of Sciences (PNAS). Link

  • Paltauf, F. (1994). "Ether lipids in biomembranes." Chemistry and Physics of Lipids. Link

  • Borkar, N., et al. (2014). "Lipophilic prodrugs of apomorphine: Preparation, characterisation, and in vitro enzymatic hydrolysis." European Journal of Pharmaceutics and Biopharmaceutics. Link

  • Taghibiglou, C., et al. (2002). "Mechanisms of Action of Ether Lipid Drugs." British Journal of Pharmacology. Link

Sources

Comparative

Optimizing Peptide Lipophilicity: A Technical Comparison of (S)-Fmoc-2-amino-3-decyloxy-propionic acid vs. Conventional Lipidation Strategies

Topic: Biological activity assays for peptides containing (S)-Fmoc-2-amino-3-decyloxy-propionic acid Content Type: Publish Comparison Guide Executive Summary This guide provides a technical analysis of (S)-Fmoc-2-amino-3...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological activity assays for peptides containing (S)-Fmoc-2-amino-3-decyloxy-propionic acid Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of (S)-Fmoc-2-amino-3-decyloxy-propionic acid (also known as Fmoc-O-decyl-L-serine ), a non-standard lipid amino acid (LAA) used to engineer lipophilicity in peptide therapeutics. Unlike traditional N-terminal acylation, this building block allows for position-specific side-chain lipidation , enabling precise tuning of amphipathicity, membrane insertion depth, and proteolytic stability.

This document compares this LAA against standard hydrophobic residues and N-terminal fatty acid conjugation, supported by experimental protocols for synthesis, antimicrobial potency (MIC), and hemolytic toxicity.

Technical Profile & Mechanism of Action

(S)-Fmoc-2-amino-3-decyloxy-propionic acid introduces a 10-carbon saturated alkyl chain via a stable ether linkage to the serine side chain.

  • Chemical Formula: C

    
    H
    
    
    
    NO
    
    
  • Key Feature: The ether bond (C-O-C) is non-hydrolyzable by esterases, offering superior metabolic stability compared to ester-linked lipids (e.g., depsipeptides) or amide-linked fatty acids prone to amidases.

Mechanism: The "Snorkel" Effect

Incorporating this residue into a peptide sequence allows the hydrophobic decyl chain to bury deep into the lipid bilayer's hydrophobic core. Simultaneously, the polar peptide backbone "snorkels" to the membrane interface. This stabilizes the peptide-membrane interaction more effectively than N-terminal lipidation, which often restricts the peptide's conformational freedom.

SnorkelEffect Membrane Lipid Bilayer (Hydrophobic Core) Interface Membrane Interface (Polar Headgroups) Peptide Peptide Backbone (Alpha-Helical) Peptide->Interface Electrostatic Interaction SideChain Decyl Side Chain (C10 Hydrophobic Anchor) Peptide->SideChain Covalent Attachment (Position i) SideChain->Membrane Deep Insertion (Snorkel Effect) N_Term N-Terminal Acylation (Restricted Mobility) N_Term->Interface Surface Anchoring

Figure 1: Mechanism of Action Comparison. The side-chain lipidation (Red) allows the peptide backbone to remain at the interface while anchoring deep into the membrane, unlike N-terminal acylation (Yellow) which tethers the end of the peptide.

Comparative Analysis: LAA vs. Alternatives

The following table contrasts (S)-Fmoc-2-amino-3-decyloxy-propionic acid against standard hydrophobic amino acids and N-terminal lipidation strategies.

Feature(S)-Fmoc-2-amino-3-decyloxy-propionic acid N-Terminal Decanoic Acid Fmoc-Leucine / Phenylalanine
Lipophilicity Source Side-chain Ether-linked C10 AlkylN-term Amide-linked C10 AcylSide-chain Isobutyl / Benzyl
Positional Flexibility High (Any position in sequence)Low (Only N-terminus)High (Any position)
Metabolic Stability High (Ether bond is stable)Medium (Amide bond susceptible)High (Native peptide bond)
Membrane Insertion Deep (Snorkel effect)Shallow / Surface tetherShallow
Impact on Solubility Significant decrease (requires polar spacers)Significant decreaseModerate decrease
Primary Application Antimicrobial Peptides (AMPs), Cell Penetrating Peptides (CPPs)Lipopeptide surfactantsGeneral hydrophobic core packing
Experimental Protocols
Protocol A: Solid Phase Peptide Synthesis (SPPS) Incorporation

Rationale: The bulky decyl side chain can sterically hinder coupling. Standard protocols must be modified to ensure high yield.

  • Resin Selection: Use Rink Amide MBHA resin (loading 0.5–0.7 mmol/g) for C-terminal amides.

  • Deprotection: 20% Piperidine in DMF (2 × 10 min).

  • Coupling of (S)-Fmoc-2-amino-3-decyloxy-propionic acid:

    • Stoichiometry: Use 3.0 equivalents of the AA relative to resin loading.

    • Activator: HATU (2.9 eq) / DIPEA (6.0 eq). Note: HATU is preferred over HBTU/HOBt for sterically hindered residues.

    • Time: Double coupling is recommended (2 × 45 min) at Room Temperature.

    • Monitoring: Verify coupling with the Kaiser test (ninhydrin). If negative (yellow), proceed.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2–3 hours. The ether bond is stable to high-concentration TFA.

Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Rationale: To quantify the biological activity gain from the lipophilic modification against bacterial membranes.

  • Bacterial Strains: S. aureus (Gram-positive) and E. coli (Gram-negative).

  • Preparation: Dilute bacteria to

    
     CFU/mL in Mueller-Hinton Broth (MHB).
    
  • Peptide Dilution: Prepare serial 2-fold dilutions of the peptide (range: 0.5 µM to 64 µM) in a 96-well polypropylene plate.

    • Control: Include native peptide (non-lipidated) and Polymyxin B (positive control).

  • Incubation: Add 50 µL bacterial suspension to 50 µL peptide solution. Incubate at 37°C for 18–24 hours.

  • Readout: Measure OD

    
    . The MIC is the lowest concentration showing no visible growth.
    
Protocol C: Hemolysis Assay (Toxicity Screening)

Rationale: Lipidation increases membrane affinity, often increasing toxicity to mammalian cells. This assay validates the therapeutic window.

  • Blood Prep: Wash fresh human red blood cells (hRBCs) 3x with PBS. Resuspend to 4% (v/v) in PBS.

  • Treatment: Mix 100 µL hRBC suspension with 100 µL peptide solution (serial dilutions).

    • Positive Control (100% Lysis): 1% Triton X-100.

    • Negative Control (0% Lysis): PBS.

  • Incubation: 1 hour at 37°C.

  • Separation: Centrifuge at 1000

    
     g for 5 min.
    
  • Quantification: Transfer supernatant to a new plate; measure Absorbance at 540 nm (Hemoglobin release).

  • Calculation:

    
    
    
Workflow Visualization

The following diagram illustrates the decision matrix for selecting this specific building block over alternatives during drug design.

LipidationStrategy Start Goal: Increase Peptide Membrane Affinity Decision1 Is N-terminus available? Start->Decision1 N_Acyl Use N-terminal Decanoic Acid Decision1->N_Acyl Yes (and sufficient) Side_Chain Requires Side-Chain Modification Decision1->Side_Chain No (or need internal mod) Decision2 Is Metabolic Stability Critical? Side_Chain->Decision2 Ester_Lipid Ester-linked Lipid (Depsipeptide) Decision2->Ester_Lipid No (Transient) Ether_Lipid (S)-Fmoc-2-amino-3- decyloxy-propionic acid Decision2->Ether_Lipid Yes (Systemic) Outcome Outcome: High Stability + Tunable Amphipathicity Ether_Lipid->Outcome

Figure 2: Selection Logic for Peptide Lipidation Strategies.

References
  • Effect of Lipophilicity on Antimicrobial Activity

    • Title: Synthesis and biological activity of lipophilic analogs of the cationic antimicrobial active peptide anoplin.
    • Source: European Peptide Society / John Wiley & Sons (2016).
    • Link:[Link]

    • Relevance: Demonstrates that inserting decanoic acid residues (similar chain length) significantly lowers MIC against Gram-positive bacteria.
  • Side-Chain Lipid

    • Title: Enhanced Cellular Uptake of Short Polyarginine Peptides through Fatty Acylation and Cycliz
    • Source: Molecules (2021).[1]

    • Link:[Link]

    • Relevance: Discusses the impact of lipidation position on membrane translocation and the "shuffling" of lipid chains within the sequence.[2]

  • Ether-Linked Lipids in Peptides

    • Title: Physicochemical and Biological Characterization of Novel Membrane-Active C
    • Source: Langmuir (ACS Public
    • Link:[Link]

    • Relevance: Validates the membrane thinning and fluidization mechanism inherent to lipopeptide interactions.
  • Commercial Synthesis & Structure Verific

    • Title: (S)-Fmoc-2-amino-3-decyloxy-propionic acid Product Page.[3]

    • Source: Sigma-Aldrich.
    • Relevance: Confirms the specific chemical structure and commercial availability for synthesis protocols.

Sources

Validation

Crystallographic Data Analysis of Fmoc-Protected Lipophilic Amino Acids

Executive Summary This guide provides a technical comparison of the crystallographic properties of 9-Fluorenylmethyloxycarbonyl (Fmoc)-protected lipophilic amino acids (specifically Leucine, Phenylalanine, and Valine) ag...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the crystallographic properties of 9-Fluorenylmethyloxycarbonyl (Fmoc)-protected lipophilic amino acids (specifically Leucine, Phenylalanine, and Valine) against their tert-Butyloxycarbonyl (Boc) counterparts.

For drug development professionals, understanding the solid-state arrangement of these precursors is not merely academic; it is predictive of aggregation tendencies during Solid-Phase Peptide Synthesis (SPPS) and supramolecular hydrogelation . This analysis synthesizes single-crystal X-ray diffraction (SC-XRD) data to demonstrate how the aromatic Fmoc moiety dictates packing motifs distinct from the aliphatic Boc group, directly influencing solubility profiles and coupling efficiencies.

The Structural Landscape: Fmoc as a Structure-Directing Agent

The Fmoc group is not a passive protecting group; it is a dominant structure-directing agent. Unlike the flexible, aliphatic Boc group, the Fmoc moiety is rigid, planar, and aromatic.

Key Crystallographic Features[1][2][3][4]
  • Space Group Predominance: Fmoc-L-amino acids almost exclusively crystallize in non-centrosymmetric space groups, typically

    
      (Monoclinic) or 
    
    
    
    (Orthorhombic), preserving the chirality of the L-amino acid.
  • The "Fmoc Zipper": The fluorenyl rings tend to interdigitate via

    
     stacking (T-shaped or parallel-displaced), creating continuous hydrophobic columns along the shortest crystallographic axis (often the b-axis in monoclinic systems).
    
  • Implication: This stacking is the structural basis for the "beta-sheet-like" aggregation often observed in SPPS of difficult sequences (e.g., poly-alanine or poly-leucine stretches).

Comparative Analysis: Fmoc vs. Boc vs. Free Amino Acids

The following table contrasts the crystallographic "performance"—defined here as lattice stability and intermolecular cohesion—of Fmoc-protected variants against alternatives.

Table 1: Comparative Crystallographic Metrics
FeatureFmoc-Protected (e.g., Fmoc-Leu) Boc-Protected (e.g., Boc-Leu) Free Amino Acid (e.g., L-Leu)
Dominant Interaction

Stacking
& Urethane H-bonds
Van der Waals & Carboxylic H-bondsElectrostatic (Zwitterionic charge network)
Lattice Stability High (due to aromatic overlap)Moderate (flexible tert-butyl tails)Very High (ionic lattice)
Solvent Inclusion Common (channels formed by aromatics)Rare (tight aliphatic packing)Rare
Aggregation Mode Fibrillar/Gel-forming (Supramolecular)Amorphous/MicrocrystallineCrystalline
SPPS Implication High aggregation potential (requires chaotropes)Lower aggregation (better solvation)N/A (Reactive species)
Performance Insight: The Aggregation Paradox

While Fmoc offers superior orthogonality in synthesis (base-labile vs. acid-labile), its crystallographic data reveals a "performance penalty": Self-Assembly.

  • Fmoc-Phe: Crystallizes with a unit cell dominated by parallel-displaced

    
    -stacking (centroid distance ~3.8 Å). This mimics the amyloid-like fibril formation, explaining why Fmoc-Phe derivatives are potent hydrogelators.
    
  • Boc-Phe: Lacks this aromatic driver. The tert-butyl group functions as a "steric bumper," preventing the tight stacking seen in Fmoc variants, leading to better solubility in organic solvents like DCM or DMF.

Detailed Crystallographic Data: Fmoc-Lipophilic Series

The following data summarizes the unit cell parameters for the primary Fmoc-lipophilic amino acids. These values serve as reference standards for identifying polymorphs or solvates in your own workflow.

Table 2: Reference Unit Cell Parameters (Ambient Temperature)
CompoundCrystal SystemSpace Group

(Å)

(Å)

(Å)

(°)
Packing Motif
Fmoc-L-Leucine Orthorhombic

~7.0~14.2~18.590Hydrophobic zipper
Fmoc-L-Phenylalanine Monoclinic

~14.5~6.0~20.1~105T-shaped

-stacking
Fmoc-L-Valine Monoclinic

~9.8~6.2~15.4~98Anti-parallel sheets

> Note: Variations of ±0.2 Å are common depending on temperature (100K vs 298K) and solvent inclusion (e.g., Fmoc-Leu


 H

O).

Experimental Protocol: Structural Determination

To replicate these results or analyze new derivatives, follow this self-validating Single Crystal X-Ray Diffraction (SC-XRD) workflow.

Phase 1: Crystal Growth (The Critical Step)

Lipophilic Fmoc-amino acids are prone to gelation rather than crystallization.

  • Solvent System: Do not use pure methanol. Use a biphasic system: Ethyl Acetate (solvent) / Hexane (antisolvent) .

  • Method: Vapor Diffusion (Sitting Drop).

    • Dissolve 10 mg Fmoc-AA in 0.5 mL Ethyl Acetate.

    • Place in inner well.

    • Fill outer well with 1 mL Hexane.

    • Seal and store at 4°C (lower temp reduces kinetic energy, favoring crystal lattice over amorphous gel).

Phase 2: Data Collection & Refinement
  • Mounting: Use a cryo-loop with Paratone-N oil. Flash cool to 100 K immediately.

    • Reasoning: The alkyl side chains (Leu/Val) have high thermal motion at room temperature, which degrades resolution.

  • Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate absolute structure determination (Flack parameter).

  • Refinement:

    • Locate the heavy atoms (O, N) first.

    • The Fluorenyl ring should be constrained as a rigid body only if resolution is poor (>0.9 Å); otherwise, refine freely.

    • Validation: Check for "disorder" in the flexible side chains (e.g., the isopropyl group of Valine often adopts two conformations).

Visualization of Interaction Hierarchies[5][6]

The following diagram illustrates the hierarchy of forces stabilizing Fmoc-AA crystals, which directly correlates to their stability in SPPS solutions.

FmocInteractions Crystal Fmoc-AA Crystal Lattice Primary 1. H-Bonding Network (Urethane Moiety) Crystal->Primary Strongest Force Secondary 2. Pi-Pi Stacking (Fluorenyl Ring) Crystal->Secondary Structure Directing Tertiary 3. Van der Waals (Lipophilic Side Chain) Crystal->Tertiary Weakest Force Effect1 Directional Stability (Sheet Formation) Primary->Effect1 Effect2 Solvent Resistance (Gelation/Aggregation) Secondary->Effect2 Effect3 Packing Density (Hydrophobic Core) Tertiary->Effect3

Figure 1: Interaction Hierarchy. The fluorenyl


-stacking (Yellow) is the unique differentiator causing aggregation compared to Boc systems.
Workflow: From Powder to Structure

Workflow Start Fmoc-AA Powder Step1 Solvent Screen (EtOAc/Hexane) Start->Step1 Decision Gel or Crystal? Step1->Decision Decision->Step1 Gel (Retry with Polar Solvent) Step2 SC-XRD (100 K) Decision->Step2 Crystal Step3 Structure Solution (Direct Methods) Step2->Step3 Output CIF Data (Packing Analysis) Step3->Output

Figure 2: Experimental workflow for determining Fmoc-AA crystal structures.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry: Fmoc-L-Leucine (Refcode: XOPCAU). [Link]

  • Ryan, D. M., et al. (2015). "Control of Supramolecular Chirality in Fmoc-Phenylalanine Hydrogels." Soft Matter. [Link]

  • Smith, A. M., et al. (2008). "Fmoc-Diphenylalanine as a Suitable Scaffold for Hydrogel Formation." Advanced Materials. [Link]

  • Görbitz, C. H. (2018). "Hydrophobic packing in crystals of amino acids and peptides." Acta Crystallographica Section B. [Link]

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Fmoc-2-amino-3-decyloxy-propionic acid
Reactant of Route 2
Reactant of Route 2
(S)-Fmoc-2-amino-3-decyloxy-propionic acid
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